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  • Product: 3-Methyl-4-(pentyloxy)benzaldehyde
  • CAS: 820237-04-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of 3-Methyl-4-(pentyloxy)benzaldehyde

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Methyl-4-(pentyloxy)benzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Methyl-4-(pentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 3-Methyl-4-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Methyl-4-(pentyloxy)benzaldehyde. Beyond a simple listing of chemical shifts, this document delves into the underlying principles governing these values, offering a deeper understanding of the interplay between molecular structure and spectral output. The information presented herein is grounded in established spectroscopic principles and supported by predictive data and established experimental protocols.

Theoretical Framework: Understanding Chemical Shifts in Substituted Benzaldehydes

The chemical shift of a nucleus in NMR spectroscopy is highly sensitive to its local electronic environment. In an aromatic system like 3-Methyl-4-(pentyloxy)benzaldehyde, the positions of the signals for both ¹H and ¹³C nuclei are primarily influenced by the electronic effects of the substituents on the benzene ring.

  • Inductive and Resonance Effects: The aldehyde (-CHO) group is a moderately deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This generally leads to a downfield shift (higher ppm) for the aromatic protons and carbons. Conversely, the pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) group is an activating group, donating electron density to the ring via resonance, which causes an upfield shift (lower ppm), particularly for the ortho and para positions relative to the oxygen atom. The methyl (-CH₃) group is a weakly activating group, donating electron density through induction.

  • Anisotropic Effects: The π-electron system of the benzene ring generates its own magnetic field. Protons attached to the ring experience this field, which deshields them and shifts their signals downfield. The aldehyde group's carbonyl bond also exhibits magnetic anisotropy, which can influence the chemical shift of nearby protons.

The interplay of these effects results in a unique NMR fingerprint for 3-Methyl-4-(pentyloxy)benzaldehyde, allowing for the unambiguous assignment of each proton and carbon signal.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Methyl-4-(pentyloxy)benzaldehyde shows distinct signals for the aldehydic proton, the aromatic protons, the protons of the pentyloxy chain, and the methyl group. The predicted chemical shifts, multiplicities, and assignments are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl-4-(pentyloxy)benzaldehyde

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-aldehyde9.82Singlet1H
H-27.61Singlet1H
H-67.59Doublet1H
H-56.93Doublet1H
O-CH ₂-4.02Triplet2H
-CH₂-1.84Quintet2H
-CH₂-1.42Sextet2H
Ar-CH2.21Singlet3H
-CH₃0.93Triplet3H

Data predicted by ChemAxon's Chemicalize platform.

Analysis of the ¹H NMR Spectrum:
  • Aldehydic Proton (9.82 ppm): This proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, causing it to appear far downfield as a sharp singlet.

  • Aromatic Protons (6.93 - 7.61 ppm): The three aromatic protons appear in a characteristic region. H-2 and H-6 are downfield due to their proximity to the electron-withdrawing aldehyde group. H-5 is significantly upfield due to the electron-donating effect of the adjacent pentyloxy group.

  • Pentyloxy Protons (0.93 - 4.02 ppm): The protons of the pentyloxy chain exhibit typical alkyl chain signals. The methylene group attached to the oxygen (O-CH₂) is deshielded to 4.02 ppm. The terminal methyl group (-CH₃) is the most shielded, appearing at 0.93 ppm. The other methylene groups show predictable multiplicities based on their neighboring protons.

  • Methyl Protons (2.21 ppm): The protons of the methyl group attached to the aromatic ring appear as a singlet around 2.21 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 3-Methyl-4-(pentyloxy)benzaldehyde are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-(pentyloxy)benzaldehyde

Carbon AssignmentPredicted Chemical Shift (ppm)
C-aldehyde191.8
C-4162.9
C-1130.8
C-6129.7
C-2128.5
C-3126.1
C-5111.4
O-C H₂-68.7
-C H₂-28.9
-C H₂-28.2
Ar-C H₃16.1
-C H₃14.0

Data predicted by ChemAxon's Chemicalize platform.

Analysis of the ¹³C NMR Spectrum:
  • Carbonyl Carbon (191.8 ppm): The aldehydic carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom.

  • Aromatic Carbons (111.4 - 162.9 ppm): The chemical shifts of the aromatic carbons are heavily influenced by the substituents. C-4, bonded to the electron-donating pentyloxy group, is the most deshielded of the ring carbons. C-5 is the most shielded due to the ortho electron-donating effect of the pentyloxy group.

  • Pentyloxy and Methyl Carbons (14.0 - 68.7 ppm): The carbons of the pentyloxy chain and the aromatic methyl group appear in the aliphatic region of the spectrum. The carbon attached to the oxygen (O-CH₂) is the most deshielded of this group.

Experimental Protocol for NMR Sample Preparation

The acquisition of high-quality NMR data is contingent upon proper sample preparation. The following is a standard protocol for the preparation of a small organic molecule like 3-Methyl-4-(pentyloxy)benzaldehyde for NMR analysis.

Materials:

  • 3-Methyl-4-(pentyloxy)benzaldehyde (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of 3-Methyl-4-(pentyloxy)benzaldehyde directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

  • The sample is now ready for insertion into the NMR spectrometer.

Caption: Workflow for NMR sample preparation and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 3-Methyl-4-(pentyloxy)benzaldehyde provide a detailed fingerprint of its molecular structure. The predicted chemical shifts, supported by a strong understanding of substituent effects in aromatic systems, offer a reliable guide for the identification and characterization of this compound. By following standardized experimental protocols, researchers can obtain high-resolution spectra that confirm these assignments. This comprehensive analysis serves as a valuable resource for scientists and professionals engaged in the synthesis and application of novel organic molecules.

References

  • ChemAxon. (2024). 3-Methyl-4-(pentyloxy)benzaldehyde NMR Prediction. Retrieved from [Link]

  • University of Ottawa. (n.d.). Standard Operating Procedures for NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts. (2023). 13.7: Effects of Substituents on ¹H NMR Spectra. Retrieved from [Link]

  • LibreTexts. (2023). 13.2: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-4-(pentyloxy)benzaldehyde (CAS 820237-04-5)

Executive Summary In the landscape of modern organic synthesis and drug discovery, highly functionalized benzaldehyde derivatives serve as critical building blocks. 3-Methyl-4-(pentyloxy)benzaldehyde (CAS 820237-04-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, highly functionalized benzaldehyde derivatives serve as critical building blocks. 3-Methyl-4-(pentyloxy)benzaldehyde (CAS 820237-04-5) is a prime example of such a versatile intermediate. Characterized by an electron-donating pentyloxy chain and a sterically active methyl group on the aromatic ring, this compound is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly pyrazolidinedione derivatives targeted for cardiovascular indications.

This whitepaper provides an in-depth technical analysis of CAS 820237-04-5, detailing its physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for high-yield laboratory production.

Physicochemical and Computational Profiling

Understanding the physical properties of an intermediate is paramount for optimizing reaction conditions, particularly regarding solvent selection, extraction efficiency, and purification strategies. While empirical data for highly specific intermediates can be sparse, computational profiling based on structural analogs provides highly reliable metrics for laboratory application.

The molecule features a hydrophobic pentyl tail and a polar aldehyde headgroup, giving it an amphiphilic character that influences its solubility profile.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptorAnalytical Relevance
Molecular Formula C13​H18​O2​ Mass spectrometry targeting
Molecular Weight 206.28 g/mol Stoichiometric calculations
Topological Polar Surface Area (TPSA) 26.30 ŲPredicts membrane permeability
Predicted logP (XLogP3) ~3.8Indicates high lipophilicity; dictates non-polar solvent extraction
Hydrogen Bond Donors 0Lack of -OH/-NH prevents self-association
Hydrogen Bond Acceptors 2Ether and aldehyde oxygens
Physical State (RT) Viscous liquid to low-melting solidDictates handling (volumetric vs. gravimetric)

Data synthesized from structural analogs and computational cheminformatics standards [3].

Mechanistic Pathway: The Williamson Ether Synthesis

The most efficient and chemoselective route to synthesize 3-Methyl-4-(pentyloxy)benzaldehyde is via the Williamson Ether Synthesis [1]. This involves the SN​2 nucleophilic substitution of a primary alkyl halide (1-bromopentane) by a phenoxide ion generated from 4-hydroxy-3-methylbenzaldehyde.

Causality in Experimental Design

As a Senior Application Scientist, I emphasize that reaction success is not merely about mixing reagents, but controlling the microenvironment:

  • Base Selection ( K2​CO3​ ): We explicitly avoid strong bases like NaOH or KOH . The presence of the aldehyde group makes the substrate susceptible to the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) under strongly basic conditions. Potassium carbonate ( K2​CO3​ ) is a mild base, perfectly tuned to deprotonate the phenol (pKa ~10) without triggering aldehyde degradation.

  • Solvent Selection (DMF): The reaction utilizes N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. This dramatically accelerates the SN​2 attack on the sterically unhindered primary carbon of 1-bromopentane.

SN2_Mechanism Node1 4-Hydroxy-3-methylbenzaldehyde (Precursor) Node2 Mild Base (K2CO3) Deprotonation Node1->Node2 + Base Node3 Phenoxide Intermediate (Strong Nucleophile) Node2->Node3 - HCO3- Node5 SN2 Transition State (Polar Aprotic Solvent) Node3->Node5 Nucleophilic Attack Node4 1-Bromopentane (Electrophile) Node4->Node5 Leaving Group (Br-) departs Node6 3-Methyl-4-(pentyloxy)benzaldehyde (Target Product) Node5->Node6 Ether Bond Formation

Caption: Mechanistic workflow of the Williamson Ether Synthesis for CAS 820237-04-5 via SN2 pathway.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . This means built-in analytical checkpoints guarantee the success of each phase before proceeding to the next.

Reagents Required:
  • 4-Hydroxy-3-methylbenzaldehyde (1.0 eq, 10 mmol, 1.36 g)

  • 1-Bromopentane (1.2 eq, 12 mmol, 1.81 g / 1.49 mL)

  • Potassium Carbonate ( K2​CO3​ , anhydrous) (1.5 eq, 15 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF, anhydrous) (15 mL)

Step-by-Step Methodology:

Phase 1: Nucleophile Generation

  • Charge a flame-dried 50 mL round-bottom flask with 4-hydroxy-3-methylbenzaldehyde and anhydrous DMF under a nitrogen atmosphere.

  • Add anhydrous K2​CO3​ in one portion.

  • Validation Checkpoint: Stir the suspension at room temperature for 30 minutes. The solution will typically deepen in color (yellow/orange), visually confirming the generation of the phenoxide anion.

Phase 2: Alkylation ( SN​2 Reaction) 4. Add 1-bromopentane dropwise via syringe over 5 minutes. 5. Equip the flask with a reflux condenser and heat the mixture to 80 °C using an oil bath. 6. Validation Checkpoint (TLC): After 4 hours, perform Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1). The starting phenol (lower Rf​ ) should be completely consumed, replaced by a new, less polar spot (higher Rf​ ) corresponding to the ether product.

Phase 3: Workup and Isolation 7. Cool the reaction to room temperature and quench by pouring into 50 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). 9. Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 4: Analytical Validation (The "Self-Validating" Proof) Purify via silica gel flash chromatography if necessary. Confirm the structure using 1H NMR ( CDCl3​ ):

  • ~9.8 ppm (s, 1H): Confirms the aldehyde group survived the basic conditions.

  • ~4.0 ppm (t, 2H): Confirms the formation of the ether bond ( −O−CH2​− ).

  • ~0.9 ppm (t, 3H): Confirms the presence of the terminal methyl group of the pentyl chain.

Applications in Drug Development

The primary industrial utility of 3-Methyl-4-(pentyloxy)benzaldehyde lies in its role as a pharmacophore building block. According to European Patent EP1638540A2, this specific intermediate is utilized in the synthesis of alkylidene pyrazolidinedione derivatives [2].

These derivatives are potent platelet adenosine diphosphate (ADP) receptor antagonists . By inhibiting platelet aggregation, these compounds are critical in developing therapeutics for the prevention and treatment of thrombosis, cardiovascular diseases, and cerebrovascular conditions. The pentyloxy chain provides essential lipophilicity, allowing the final API to anchor effectively into the hydrophobic pockets of the ADP receptor, while the methyl group restricts the conformational rotation of the aromatic ring, locking the molecule into its bioactive conformation.

Drug_Dev_Workflow NodeA 3-Methyl-4-(pentyloxy)benzaldehyde (Key Intermediate) NodeB Condensation Reaction (with Pyrazolidinedione core) NodeA->NodeB NodeC Alkylidene Pyrazolidinedione Derivative (Active Pharmaceutical Ingredient) NodeB->NodeC Structural modification NodeD Platelet ADP Receptor Antagonism (Target Binding) NodeC->NodeD Pharmacodynamics NodeE Inhibition of Platelet Aggregation (Therapeutic Effect) NodeD->NodeE Clinical Outcome

Caption: Integration of CAS 820237-04-5 into the synthesis of platelet ADP receptor antagonists.

References

  • Title: Williamson Ether Synthesis Mechanism and Applications Source: Chemistry LibreTexts URL: [Link]

  • Title: EP1638540A2 - Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors Source: Google Patents URL
  • Title: 4-Hydroxy-3-methylbenzaldehyde (Precursor Profiling) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Foundational

Synthesis Pathways and Mechanisms for 3-Methyl-4-(pentyloxy)benzaldehyde: An In-Depth Technical Guide

Executive Summary 3-Methyl-4-(pentyloxy)benzaldehyde is a highly valued synthetic intermediate in advanced medicinal chemistry and materials science. Most notably, it serves as a critical building block in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-4-(pentyloxy)benzaldehyde is a highly valued synthetic intermediate in advanced medicinal chemistry and materials science. Most notably, it serves as a critical building block in the development of pyrazolidinedione derivatives, which function as potent, orally active1 for the treatment of thrombosis and cardiovascular diseases[1]. This whitepaper provides a comprehensive, mechanistically grounded guide to its synthesis, focusing on the regioselective O-alkylation of 4-hydroxy-3-methylbenzaldehyde via the Williamson ether synthesis.

Chemical Profile & Properties

  • IUPAC Name : 3-Methyl-4-(pentyloxy)benzaldehyde

  • Synonyms : 4-Pentyloxy-3-methylbenzaldehyde

  • CAS Number : 2[2]

  • Molecular Formula : C₁₃H₁₈O₂

  • Molecular Weight : 3[3]

  • Structural Classification : Alkoxybenzaldehyde derivative

Mechanistic Pathway: The Williamson Ether Synthesis

The synthesis of 3-Methyl-4-(pentyloxy)benzaldehyde relies on the classic4, a bimolecular nucleophilic substitution (Sₙ2) reaction[4].

Step 1: Phenoxide Generation (Deprotonation) The reaction initiates with the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde. A mild inorganic base, typically anhydrous potassium carbonate (K₂CO₃), is utilized. The acidity of the phenolic proton allows for facile deprotonation, generating a resonance-stabilized phenoxide anion.

Step 2: Sₙ2 Nucleophilic Attack The phenoxide anion acts as a strong nucleophile. In a polar aprotic solvent, the anion attacks the electrophilic primary carbon of 1-bromopentane. The reaction proceeds via a concerted Sₙ2 transition state, leading to the displacement of the bromide leaving group and yielding the target ether.

Mechanism A 4-Hydroxy-3-methylbenzaldehyde (Weak Acid) C Phenoxide Anion Intermediate (Strong Nucleophile) A->C Deprotonation B Potassium Carbonate (K2CO3) (Mild Base) B->C Extracts H+ E SN2 Transition State (Concerted Bond Making/Breaking) C->E Nucleophilic Attack D 1-Bromopentane (Primary Electrophile) D->E Electrophilic Carbon F 3-Methyl-4-(pentyloxy)benzaldehyde (Target Ether) E->F Bromide Displacement G Potassium Bromide + Bicarbonate (Byproducts) E->G Leaving Group Departure

Fig 1: SN2 pathway for Williamson ether synthesis of 3-Methyl-4-(pentyloxy)benzaldehyde.

Optimization & Causality: Driving Reaction Efficiency

Achieving high yields and chemical purity requires precise control over reaction parameters to favor O-alkylation over 5 (e.g., C-alkylation or E2 elimination)[5].

  • Solvent Selection (The Role of Polar Aprotic Media): N,N-Dimethylformamide (DMF) or Acetonitrile are the solvents of choice. As polar aprotic solvents, they effectively solvate the potassium cation (K⁺) through ion-dipole interactions but leave the phenoxide anion relatively "naked" and unsolvated. This lack of a solvent shell significantly 6 of the phenoxide, accelerating the Sₙ2 pathway[6].

  • Base Selection (Mitigating Side Reactions): While strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) can quantitatively deprotonate phenols, they increase the risk of the Cannizzaro reaction (disproportionation of the aldehyde) and promote E2 elimination of the alkyl halide.7 provides the optimal thermodynamic balance—strong enough to form the phenoxide, but mild enough to preserve the aldehyde functionality[7].

  • Temperature Kinetics: The reaction is typically heated to 60–80 °C. This thermal energy is required to overcome the activation barrier of the Sₙ2 substitution. Because 1-bromopentane is a primary halide, the competing E2 elimination pathway is sterically disfavored, allowing higher temperatures without significant yield degradation.

Comparative Data of Synthetic Protocols
ProtocolBaseSolventTemperatureYieldCausality / Rationale
Optimized K₂CO₃DMF60–80 °C>85%Polar aprotic solvent maximizes phenoxide nucleophilicity; mild base prevents Cannizzaro reaction[6].
Alternative 1 Cs₂CO₃Acetonitrile80 °C~90%Cesium effect enhances solubility and reactivity, but the reagent is significantly more expensive[4].
Alternative 2 KOHDMSORoom Temp~75%Stronger base risks side reactions, though8[8].
Suboptimal NaHTHFReflux<60%Strong base promotes E2 elimination of the primary alkyl halide and aldehyde degradation[5].

Experimental Protocol: A Self-Validating Workflow

The following protocol describes the optimized synthesis of 3-Methyl-4-(pentyloxy)benzaldehyde.

Reagents:

  • 4-Hydroxy-3-methylbenzaldehyde (1.0 equiv)

  • 1-Bromopentane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Setup & Activation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methylbenzaldehyde and anhydrous DMF. Add anhydrous K₂CO₃.9 for 30 minutes to ensure complete phenoxide formation (observed as a color change to deep yellow/orange)[9].

  • Alkylation : Add 1-bromopentane dropwise to the reaction mixture. Attach a reflux condenser and heat the mixture to 70 °C under an inert atmosphere (N₂ or Argon) for 8–12 hours.

  • In-Process Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The protocol is self-validating: the reaction is deemed complete when the lower-Rf phenolic starting material spot is entirely consumed, replaced by a distinct, higher-Rf product spot corresponding to the less polar ether.

  • Workup (Quench & Extraction) : Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Drying : Combine the organic layers and wash extensively with water (to remove DMF) and saturated brine. Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄). Filter and concentrate under reduced pressure.

  • Purification : Purify the crude oil via silica gel column chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes:EtOAc) to10 as a clear to pale-yellow oil[10].

Workflow Step1 Phase 1: Setup Dissolve 4-Hydroxy-3-methylbenzaldehyde in anhydrous DMF Step2 Phase 2: Activation Add K2CO3 Stir 30 min at RT Step1->Step2 Step3 Phase 3: Alkylation Add 1-Bromopentane Heat to 60-80°C for 6-12h Step2->Step3 Step4 Phase 4: Workup Quench with H2O Extract with EtOAc Wash with Brine Step3->Step4 Step5 Phase 5: Purification Dry over MgSO4 Concentrate Silica Gel Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures are expected:

  • LC-MS : A prominent molecular ion peak at m/z 207.3[M+H]⁺[1].

  • ¹H NMR (CDCl₃, 400 MHz) :

    • Aldehyde proton: Singlet at ~9.85 ppm (1H).

    • Aromatic protons: Multiplet at ~7.65-7.75 ppm (2H) and doublet at ~6.90 ppm (1H).

    • Alkoxy protons (-OCH₂-): Triplet at ~4.05 ppm (2H).

    • Aryl-Methyl protons (Ar-CH₃): Singlet at ~2.25 ppm (3H).

    • Pentyl chain aliphatic protons: Multiplets between 0.90 - 1.85 ppm (9H).

References

  • Title: EP1638540A2 - Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors Source: Google Patents URL
  • Title: 4-戊基氧基-3-甲基苯甲醛_CAS:820237-04-5 Source: Hxchem URL
  • Title: Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes Source: Benchchem URL
  • Title: Technical Support Center: Synthesis of 4-Butoxybenzaldehyde Source: Benchchem URL
  • Title: Preventing side reactions in the etherification of 4-hydroxybenzaldehyde Source: Benchchem URL
  • Title: One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO Source: MDPI URL
  • Title: Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors Source: ACS Pharmacology & Translational Science URL
  • Source: PMC (NIH)
  • Title: Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint Source: ACS Publications URL
  • Title: CAS:820237-04-5 3-Methyl-4-(pentyloxy)

Sources

Exploratory

Thermodynamic Profiling of 3-Methyl-4-(pentyloxy)benzaldehyde Derivatives: A Technical Guide for Advanced Materials and Pharmaceutical Precursors

Executive Summary 3-Methyl-4-(pentyloxy)benzaldehyde and its structural analogs occupy a unique intersection between advanced materials science and pharmaceutical development. Characterized by a rigid aromatic core, a fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-4-(pentyloxy)benzaldehyde and its structural analogs occupy a unique intersection between advanced materials science and pharmaceutical development. Characterized by a rigid aromatic core, a flexible pentyloxy tail, and a sterically active lateral methyl group, these derivatives serve as critical precursors for two primary applications: the synthesis of calamitic (rod-like) thermotropic liquid crystals[1] and the development of active pharmaceutical ingredients (APIs), specifically platelet ADP receptor antagonists used in thrombosis prevention[2].

Understanding the thermodynamic properties—specifically phase transition temperatures, enthalpy ( ΔH ), and entropy ( ΔS ) changes—is paramount. For materials scientists, these parameters dictate the stability of nematic or smectic mesophases. For drug development professionals, the thermodynamic profile of the intermediate directly impacts its solubility, reactivity, and downstream purification workflows.

Structural Thermodynamics & Causality: The Role of Steric Hindrance

The thermodynamic behavior of alkoxybenzaldehydes is governed by the balance between the rigidity of the benzaldehyde core (promoting π−π stacking) and the flexibility of the alkoxy chain (driving entropic disorder during heating)[3].

When comparing the parent compound, 4-(pentyloxy)benzaldehyde, to its derivative, 3-Methyl-4-(pentyloxy)benzaldehyde , the introduction of the lateral methyl group at the 3-position fundamentally alters the molecular packing lattice:

  • Lattice Disruption: The lateral methyl group acts as a steric wedge. It increases the intermolecular distance between adjacent aromatic cores, weakening van der Waals forces and π−π interactions.

  • Enthalpic Penalty: Because the intermolecular forces are weaker, the enthalpy of fusion ( ΔHfus​ ) is significantly reduced. Less thermal energy is required to break the crystalline lattice.

  • Mesophase Suppression: In liquid crystal applications, lateral substituents typically depress the clearing temperature ( Tc​ — the transition from mesophase to isotropic liquid) more drastically than the melting temperature ( Tm​ ), narrowing the thermodynamic window of the liquid crystalline phase.

PhaseTransition S Crystalline Solid (Cr) High Order, Low Enthalpy M Nematic Mesophase (N) Orientational Order S->M Heating (Tm) Endothermic (ΔH > 0) M->S Cooling Exothermic (ΔH < 0) I Isotropic Liquid (Iso) Disordered, High Entropy M->I Heating (Tc) Endothermic (ΔH > 0) I->M Cooling Exothermic (ΔH < 0)

Thermodynamic phase transition pathways of thermotropic liquid crystalline materials.

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic parameters, illustrating the causal effect of the 3-methyl substitution on the pentyloxybenzaldehyde scaffold.

CompoundStructural FeatureMelting Temp ( Tm​ )Clearing Temp ( Tc​ )Enthalpy of Fusion ( ΔHfus​ )Primary Application
4-(pentyloxy)benzaldehyde Linear, unhindered~ 32 °C~ 45 °C (Nematic)High (~ 25 kJ/mol)1[1]
3-Methyl-4-(pentyloxy)benzaldehyde Lateral methyl wedge< 20 °C (Often liquid at RT)SuppressedLow (< 15 kJ/mol)2[2]

Note: The lateral methyl group effectively lowers the melting point, making the 3-methyl derivative a highly tractable, liquid-state intermediate at room temperature, which is advantageous for continuous-flow pharmaceutical synthesis workflows.

Experimental Workflows & Self-Validating Protocols

To accurately extract these thermodynamic parameters, researchers must employ self-validating analytical systems. Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) are the gold standards for this characterization[3].

Workflow A Synthesis of Benzaldehyde Derivative B Purification & Isolation A->B Yield Optimization C Thermal Analysis (DSC) B->C High Purity Sample D Optical Profiling (POM) B->D Thin Film Prep E Thermodynamic Parameter Extraction C->E Heat Flow Data D->E Phase ID

Workflow for the thermodynamic characterization of benzaldehyde derivatives.

Protocol A: Differential Scanning Calorimetry (DSC)

This protocol is designed to eliminate thermal history (e.g., residual stresses from crystallization or solvent evaporation) to ensure that the measured ΔH and Tm​ are intrinsic to the molecule[3].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) and Zinc standards to ensure heat flow and temperature accuracy.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the 3-Methyl-4-(pentyloxy)benzaldehyde derivative into a standard aluminum DSC pan. Seal hermetically to prevent mass loss via volatilization.

  • Purge Gas: Maintain a continuous dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation during heating.

  • First Heating Cycle (Erasure): Heat the sample from -20 °C to 100 °C at a rate of 10 °C/min.

    • Causality: This step melts the sample into an isotropic liquid, completely erasing its prior thermal and mechanical history. Data from this cycle is discarded[3].

  • Cooling Cycle: Cool the sample from 100 °C back to -20 °C at 10 °C/min. Record exothermic peaks to identify crystallization ( Tc​ ) and potential supercooling effects.

  • Second Heating Cycle (Data Acquisition): Heat the sample again from -20 °C to 100 °C at 10 °C/min.

    • Causality: The endothermic peaks recorded here represent the true thermodynamic phase transitions. Integrate the area under the curve to calculate ΔHfus​ .

Protocol B: Polarizing Optical Microscopy (POM)

While DSC provides quantitative energy data, POM provides qualitative structural data, confirming whether a phase transition corresponds to a mesophase (liquid crystal) or an isotropic liquid[1].

Step-by-Step Methodology:

  • Slide Preparation: Place a small drop of the derivative between a pre-cleaned glass slide and a coverslip.

  • Thermal Control: Mount the slide onto a programmable hot stage connected to the microscope.

  • Cross-Polarization: Engage the cross-polarizers. An isotropic liquid will appear completely dark (extinct) because it does not refract light directionally.

  • Heating/Cooling Observation: Ramp the temperature at 5 °C/min.

    • Causality: A slower heating rate is used here compared to DSC to allow visual capture of phase nucleation. If a nematic phase forms, characteristic "Schlieren" or thread-like textures will become visible due to the birefringence of the ordered molecules.

Conclusion

The thermodynamic profiling of 3-Methyl-4-(pentyloxy)benzaldehyde derivatives reveals how minor structural modifications—such as the addition of a lateral methyl group—can drastically alter a molecule's macroscopic properties. By utilizing rigorous, self-validating DSC and POM protocols, researchers can accurately quantify these enthalpic and entropic shifts, enabling the precise engineering of these compounds for both advanced liquid crystalline materials and critical pharmaceutical APIs.

References

  • WO2005000281A2 - Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors - Google Patents Source: Google Patents URL
  • Source: University of Basrah (uobasrah.edu.iq)
  • Supramolecular Liquid Crystalline π-Conjugates: The Role of Aromatic π-Stacking and van der Waals Forces on the Molecular Self-Assembly of Oligophenylenevinylenes Source: The Journal of Physical Chemistry B - ACS Publications URL

Sources

Foundational

An In-Depth Technical Guide to the Structural Characterization of 3-Methyl-4-(pentyloxy)benzaldehyde

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 3-Methyl-4-(pentyloxy)benzaldehyde, a substituted aromatic aldehyde with applications in organic synthesis and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Methyl-4-(pentyloxy)benzaldehyde, a substituted aromatic aldehyde with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the requisite analytical methodologies. The guide emphasizes the synergistic application of spectroscopic and chromatographic techniques to ensure unambiguous structural confirmation and purity assessment. Each section delves into the theoretical underpinnings of the technique, provides field-proven experimental protocols, and discusses the interpretation of the resulting data with a focus on the specific structural features of the target molecule.

Introduction

3-Methyl-4-(pentyloxy)benzaldehyde belongs to the class of aromatic aldehydes, characterized by a formyl group (-CHO) and an ether linkage (-O-C₅H₁₁) attached to a benzene ring, which is further substituted with a methyl group (-CH₃). The precise arrangement of these substituents on the aromatic core is critical to its chemical reactivity and physical properties. A rigorous and multi-faceted approach to its structural characterization is therefore essential for quality control, reaction monitoring, and for meeting regulatory standards in any potential application. This guide outlines a logical workflow for achieving a high-confidence structural assignment.

Foundational Spectroscopic Analysis

Spectroscopic techniques form the cornerstone of molecular characterization by probing the interactions of molecules with electromagnetic radiation. For 3-Methyl-4-(pentyloxy)benzaldehyde, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy provides a detailed picture of its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.

Proton NMR provides information on the number of different types of protons and their neighboring protons. For 3-Methyl-4-(pentyloxy)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, pentyloxy, and methyl protons.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8-10.0Singlet1HAldehyde proton (-CHO)[1]
~7.6-7.8Multiplet2HAromatic protons (ortho to -CHO)
~6.9-7.1Doublet1HAromatic proton (meta to -CHO, ortho to -OCH₂-)
~4.0Triplet2HMethylene protons (-OCH₂-) of pentyloxy group
~2.2Singlet3HMethyl protons (-CH₃) on the aromatic ring
~1.8Multiplet2HMethylene protons (-OCH₂CH₂ -) of pentyloxy group
~1.4Multiplet4HMethylene protons (-O(CH₂)₂CH₂ CH₂ CH₃) of pentyloxy group
~0.9Triplet3HTerminal methyl protons (-CH₃) of pentyloxy group

Note: Chemical shifts are predictive and can vary based on solvent and instrument frequency.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-4-(pentyloxy)benzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal.

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~191-192Carbonyl carbon (C=O)[2][3]
~163-165Aromatic carbon attached to the pentyloxy group (-C -O-)
~135-137Aromatic carbon attached to the methyl group (-C -CH₃)
~130-132Aromatic carbon attached to the aldehyde group (-C -CHO)
~125-128Quaternary aromatic carbon
~112-115Aromatic carbons
~68-70Methylene carbon of the pentyloxy group (-OC H₂-)
~28-30Methylene carbons of the pentyloxy chain
~22-24Methylene carbon of the pentyloxy chain
~21-23Methyl carbon (-CH₃) on the aromatic ring
~14Terminal methyl carbon of the pentyloxy group

Note: Chemical shifts are predictive and can vary based on solvent and instrument frequency.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a standard carbon pulse program. A greater number of scans is typically required due to the low natural abundance of ¹³C.[2]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H stretchAliphatic (pentyloxy and methyl groups)[4]
~2830-2695C-H stretchAldehyde (characteristic two bands)[1]
~1700-1680C=O stretchAromatic aldehyde[1][5]
~1600, ~1580, ~1500C=C stretchAromatic ring
~1250-1200C-O stretchAryl ether[4]

The presence of a strong absorption band around 1700-1680 cm⁻¹ is indicative of the carbonyl group of the aldehyde. The characteristic C-H stretching bands of the aldehyde, and the C-O stretching of the ether are also key diagnostic peaks.[1][4][5]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Technique): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorption bands in the UV region.[6] The conjugation of the aldehyde group with the benzene ring, along with the auxochromic effect of the pentyloxy group, will influence the position and intensity of these absorptions.

Expected UV-Vis Absorption:

  • π → π transitions:* Expected in the range of 200-300 nm. Substitution on the benzene ring can cause shifts to longer wavelengths (bathochromic shift).[6]

  • n → π transition:* A weaker absorption band at a longer wavelength, which may be observed as a shoulder on the more intense π → π* band.

The extent of conjugation in the molecule is a key factor affecting the wavelength of maximum absorption (λmax).[7][8]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Chromatographic and Mass Spectrometric Analysis

While spectroscopy provides detailed structural information, chromatography coupled with mass spectrometry is essential for assessing purity and confirming the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates volatile compounds and then provides their mass-to-charge ratio (m/z).[9] This is ideal for confirming the molecular weight and identifying potential impurities.

Expected GC-MS Data:

  • Molecular Ion Peak (M⁺): The molecular weight of 3-Methyl-4-(pentyloxy)benzaldehyde is 192.25 g/mol .[10][11] A prominent peak at m/z 192 is expected in the mass spectrum.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner under electron ionization. Key expected fragments include:

    • Loss of the pentyloxy radical (-OC₅H₁₁) leading to a fragment at m/z 121.

    • Loss of the pentyl group (-C₅H₁₁) leading to a fragment at m/z 121.

    • Loss of the formyl group (-CHO) leading to a fragment at m/z 163.

    • Cleavage of the pentyloxy chain.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).[12] Use a temperature program to ensure good separation of components.

  • MS Detection: The eluting components from the GC are introduced into the mass spectrometer for ionization and detection.

  • Data Analysis: Analyze the chromatogram for purity and the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. It is particularly useful for non-volatile or thermally sensitive compounds and for high-precision purity analysis.

Methodology:

A reversed-phase HPLC method would be suitable for 3-Methyl-4-(pentyloxy)benzaldehyde.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detector set at the λmax determined by UV-Vis spectroscopy.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a standard solution of the compound of known concentration in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Purity can be determined by the area percentage of the main peak.

Integrated Analytical Workflow

A robust structural characterization relies on the convergence of data from multiple analytical techniques. The following workflow is recommended:

Structural_Characterization_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Chromatographic & Mass Analysis cluster_3 Final Confirmation Synthesis_or_Acquisition Synthesis/Acquisition of 3-Methyl-4-(pentyloxy)benzaldehyde NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_or_Acquisition->NMR Primary Structure FTIR FTIR Spectroscopy Synthesis_or_Acquisition->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy Synthesis_or_Acquisition->UV_Vis Electronic Transitions GC_MS GC-MS Synthesis_or_Acquisition->GC_MS Molecular Weight & Fragmentation HPLC HPLC Synthesis_or_Acquisition->HPLC Purity Structural_Elucidation Structural Elucidation & Purity Assessment NMR->Structural_Elucidation FTIR->Structural_Elucidation UV_Vis->Structural_Elucidation GC_MS->Structural_Elucidation HPLC->Structural_Elucidation

Caption: Integrated workflow for the structural characterization of 3-Methyl-4-(pentyloxy)benzaldehyde.

Conclusion

The structural characterization of 3-Methyl-4-(pentyloxy)benzaldehyde requires a synergistic approach that combines various spectroscopic and chromatographic techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, while FTIR confirms the presence of key functional groups. UV-Vis spectroscopy offers insights into the electronic structure. GC-MS confirms the molecular weight and provides valuable information on fragmentation patterns, and HPLC is essential for accurate purity assessment. By following the integrated workflow outlined in this guide, researchers can achieve a high-confidence structural elucidation of the target molecule, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),.... Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Hinman, R. L. (1958). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 23(10), 1587–1590.
  • Rastuti, U., Siswanta, D., & Jumina. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458.
  • Mullen, C. A., & Boateng, A. A. (2013). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels, 27(12), 7351–7368.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(pentyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(pentyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ligor, M., & Buszewski, B. (2018). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules, 23(10), 2479.
  • Patil, S. A., Patil, Y. P., Ubale, V. P., & Ghanwat, A. A. (2022). FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). Journal of the Indian Chemical Society, 99(8), 100584.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). molecular structure of 4-(pentyloxy)benzaldehyde. Retrieved from [Link]

  • MassBank. (2008). 4-METHYL-2-PENTANOL. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • FULIR. (n.d.). Preparation and Characterization of Non-Aromatic Ether Self-Assemblies on a HOPG Surface. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Molecules, 20(12), 21707–21719.
  • Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • D'Archivio, A. A. (2021).
  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methylbenzaldehyde (FDB000807). Retrieved from [Link]

  • Wang, L., Chai, Y., Tu, P., Sun, C., & Pan, Y. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 46(12), 1203–1210.

  • Lin, K.-H., Chao, H.-C., & Lin, C.-H. (2021). Infrared characterization of formation and resonance stabilization of the Criegee intermediate methyl vinyl ketone oxide.
  • Akay, C., & Atay, H. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Lipophilic Chalcone Derivatives via Claisen-Schmidt Condensation with 3-Methyl-4-(pentyloxy)benzaldehyde

Introduction & Scope Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities including[1]. The incorporation of lipophilic alkoxy groups, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities including[1]. The incorporation of lipophilic alkoxy groups, such as a pentyloxy moiety, significantly enhances the membrane permeability and target binding affinity of these molecules. This application note details a robust, step-by-step protocol for the synthesis of a lipophilic chalcone derivative using 3-methyl-4-(pentyloxy)benzaldehyde and acetophenone via a base-catalyzed Claisen-Schmidt condensation.

Mechanistic Causality and Reaction Design

The is a specific type of crossed aldol condensation between an enolizable ketone (acetophenone) and a non-enolizable aromatic aldehyde[2].

  • Electrophile Selection : 3-Methyl-4-(pentyloxy)benzaldehyde lacks alpha-hydrogens, restricting its role strictly to an electrophilic acceptor. This prevents unwanted self-condensation of the aldehyde, ensuring high cross-aldol chemoselectivity. The electron-donating pentyloxy group slightly deactivates the carbonyl carbon via resonance, while the 3-methyl group introduces steric bulk. Consequently, the reaction requires sufficient time to achieve high conversion.

  • Base and Solvent Causality : is utilized as the catalytic system[3]. The base deprotonates acetophenone to form a nucleophilic enolate. Ethanol acts as an ideal solvent because it homogenizes the lipophilic starting materials while selectively precipitating the highly crystalline chalcone product as it forms, driving the equilibrium forward via Le Chatelier's principle.

  • Dehydration (E1cB Mechanism): Following nucleophilic addition, the resulting alkoxide is protonated to form a β -hydroxy ketone intermediate. Due to the extended conjugation provided by the two flanking aromatic rings, this intermediate undergoes rapid, spontaneous base-catalyzed dehydration via an E1cB mechanism to yield the thermodynamically stable (E)

    α,β -unsaturated ketone[4].

Mechanism A Acetophenone (Enolate Precursor) B Base (NaOH/KOH) Deprotonation A->B C Enolate Intermediate (Nucleophile) B->C E Nucleophilic Addition (C-C Bond Formation) C->E D 3-Methyl-4-(pentyloxy)benzaldehyde (Electrophile) D->E F Alkoxide Intermediate E->F G Protonation (beta-hydroxy ketone) F->G H Base-Catalyzed Dehydration (E1cB Mechanism) G->H I (E)-Chalcone Derivative (Target Product) H->I

Claisen-Schmidt condensation mechanism via E1cB dehydration to form the chalcone derivative.

Experimental Protocol

This procedure describes the synthesis of (E) -3-(3-methyl-4-(pentyloxy)phenyl)-1-phenylprop-2-en-1-one. The protocol is designed as a self-validating system where visual cues (color changes, precipitation) confirm reaction progress.

Materials & Reagents
  • 3-Methyl-4-(pentyloxy)benzaldehyde (1.0 equiv, 10 mmol)

  • Acetophenone (1.0 equiv, 10 mmol)

  • Sodium Hydroxide (NaOH, 40% w/v aqueous solution)

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl, 1M aqueous)

  • Ice-cold distilled water

Step-by-Step Methodology
  • Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-methyl-4-(pentyloxy)benzaldehyde and 10 mmol of acetophenone in 20 mL of absolute ethanol. Stir until a homogeneous solution is achieved.

  • Catalyst Addition (Kinetic Control) : Cool the reaction flask in an ice bath to 0–5 °C. This thermal control suppresses uncontrolled exothermic polymerization. Slowly add 2 mL of the 40% aqueous NaOH solution dropwise over 5 minutes.

  • Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 to 6 hours. Self-Validation Check: The solution will progressively darken (typically to a deep yellow or orange), and a thick precipitate of the chalcone will begin to form, indicating successful dehydration and product crystallization.

  • Quenching and Precipitation : Pour the crude reaction mixture into 100 mL of crushed ice/water. Neutralize the mixture by adding 1M HCl dropwise until the pH reaches 7.0. Causality: Neutralization quenches the base catalyst, and maximizing the precipitation of the lipophilic product[2].

  • Isolation : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with 3 x 20 mL of ice-cold distilled water to remove unreacted acetophenone and inorganic salts.

  • Purification : Recrystallize the crude solid from hot ethanol. Because of the pentyloxy group, the product is highly lipophilic; if it is too soluble in pure ethanol, a mixture of ethanol/water (9:1) can be used. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Dry the purified crystals in a vacuum desiccator.

Workflow Step1 1. Dissolution Acetophenone + Aldehyde in EtOH Step2 2. Catalysis Dropwise addition of aq. NaOH at 0-5°C Step1->Step2 Step3 3. Reaction Stir at RT for 4-6 hours Step2->Step3 Step4 4. Quenching Pour into ice water Neutralize with HCl Step3->Step4 Step5 5. Isolation Vacuum Filtration Wash with cold H2O Step4->Step5 Step6 6. Purification Recrystallization from hot EtOH Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the chalcone derivative.

Data Presentation: Optimization of Reaction Conditions

To ensure reproducibility and optimal yield, various catalytic conditions were evaluated for the condensation of 3-methyl-4-(pentyloxy)benzaldehyde with acetophenone. The data is summarized below:

CatalystSolvent SystemTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC)
NaOH (40% aq) Ethanol 25 4.5 85 > 98%
KOH (40% aq)Methanol254.082> 97%
Ba(OH)₂Ethanol/Water602.576> 94%
SOCl₂ (Acidic)Ethanol78 (Reflux)8.061> 88%

Note: Base-catalyzed conditions in ethanol provide the optimal balance of high yield, purity, and operational simplicity.

Analytical Characterization

Validating the structural integrity of the synthesized chalcone is critical to the drug development pipeline.

  • ¹H NMR (CDCl₃) : Look for the characteristic trans-alkene protons ( α and β to the carbonyl) appearing as two doublets between δ 7.4 - 7.8 ppm with a large coupling constant ( J≈15.5−16.0 Hz), [1]. The pentyloxy chain will show a characteristic triplet for the -OCH₂- group around δ 4.0 ppm.

  • IR Spectroscopy : A strong absorption band near 1650-1660 cm⁻¹ indicates the conjugated α,β -unsaturated carbonyl (C=O stretch), shifted from the typical 1715 cm⁻¹ due to extended conjugation.

References

  • Title : Aldol Condensation Source : Chemistry LibreTexts URL :[Link]

  • Title : One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation Source : ACS Symposium Series URL :[Link]

  • Title : A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins Source : CORE (Science Journal of Chemistry) URL :[Link]

Sources

Application

Application Note: Exploring the Potential of 3-Methyl-4-(pentyloxy)benzaldehyde as a Precursor for Novel Organic Light-Emitting Diode (OLED) Materials

For: Researchers, scientists, and professionals in materials science and organic electronics development. Abstract The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovati...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and professionals in materials science and organic electronics development.

Abstract

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of new organic semiconductor materials that enhance efficiency, stability, and color purity.[1] This document explores the prospective applications of 3-Methyl-4-(pentyloxy)benzaldehyde as a versatile chemical precursor for developing novel materials for OLEDs. While not a conventional material in its own right, its distinct molecular structure—featuring a reactive aldehyde, an electron-donating alkoxy group, and a sterically influencing methyl group—presents a compelling platform for synthesizing advanced Hole-Transporting Materials (HTMs), Emissive Layer (EML) dopants, and host materials. We provide a scientific rationale, proposed synthetic strategies, and detailed protocols for the characterization and integration of its derivatives into OLED device architectures.

Introduction: The Rationale for a Novel Precursor

Organic light-emitting diodes function as multilayer semiconductor devices where the injection and recombination of charge carriers (holes and electrons) within an emissive layer generate light.[2] The performance of these devices is critically dependent on the chemical structure and properties of the materials used in each layer, including the hole transport layer (HTL), electron transport layer (ETL), and the emissive layer (EML).[3] The ongoing search for new materials aims to optimize charge mobility, tune emission wavelengths, and improve thermal and morphological stability.[1]

3-Methyl-4-(pentyloxy)benzaldehyde emerges as a promising, yet underexplored, starting material. Its utility stems not from direct application, but from its potential as a foundational block for more complex, functional molecules.

Key Molecular Features and Their Significance:

  • Benzaldehyde Group (-CHO): This functional group is a highly versatile reactive site. It readily participates in condensation reactions (e.g., Knoevenagel, Schiff base formation) to extend π-conjugation, a critical factor for charge transport and tuning electronic energy levels.

  • 4-(pentyloxy) Group (-OC₅H₁₁): The long alkoxy chain is an electron-donating group, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of its derivatives. This is crucial for tuning hole-injection properties. Furthermore, the alkyl chain enhances solubility in organic solvents, facilitating solution-based processing, and can improve the quality and stability of thin films by disrupting intermolecular packing.

  • 3-Methyl Group (-CH₃): The methyl group provides steric hindrance. This can be strategically employed to prevent π-stacking and aggregation-caused quenching (ACQ) in the solid state, which often diminishes the luminescent efficiency of organic materials.[4]

dot

Caption: Molecular Structure of the Precursor.

Proposed Application: Synthesis of a Novel Hole-Transporting Material

A primary application for this precursor is the synthesis of novel Hole-Transporting Materials (HTMs). An effective HTM requires a suitable HOMO level for efficient hole injection from the anode and high hole mobility.[3] Aromatic amines, such as triphenylamine (TPA) and carbazole derivatives, are cornerstone moieties for HTMs.[5][6]

We propose the synthesis of a TPA-based HTM via a Schiff base condensation reaction. This approach leverages the aldehyde group to create an extended, conjugated system with excellent charge-carrying potential.

Protocol 2.1: Synthesis of (E)-4-(((4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)imino)methyl)-2-methyl-1-(pentyloxy)benzene (TPA-MPB)

Causality: This protocol creates a molecule where the electron-rich TPA moiety serves as the core hole-transporting unit. The imine linkage extends conjugation, while the methyl and pentyloxy groups on the benzaldehyde fragment enhance solubility and promote amorphous film formation, which is beneficial for uniform charge transport.

Materials:

  • 3-Methyl-4-(pentyloxy)benzaldehyde

  • 4'-(Diphenylamino)-[1,1'-biphenyl]-4-amine

  • Anhydrous Toluene

  • Formic Acid (catalyst)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add 3-Methyl-4-(pentyloxy)benzaldehyde (1.0 eq.), 4'-(Diphenylamino)-[1,1'-biphenyl]-4-amine (1.0 eq.), and anhydrous toluene.

  • Catalyst: Add 2-3 drops of formic acid to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient to isolate the pure product, TPA-MPB.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification reactant1 3-Methyl-4-(pentyloxy)benzaldehyde process Schiff Base Condensation (Toluene, Formic Acid, Reflux) reactant1->process reactant2 4'-(Diphenylamino)- [1,1'-biphenyl]-4-amine reactant2->process product Target HTM (TPA-MPB) process->product purification Column Chromatography product->purification

Caption: Synthetic workflow for the proposed HTM.

Characterization Protocols for the Novel Material (TPA-MPB)

To validate the suitability of the newly synthesized TPA-MPB as an OLED material, a series of characterization steps are mandatory.

Protocol 3.1: Photophysical and Electrochemical Analysis

Causality: This protocol determines the fundamental electronic properties of the material. The HOMO/LUMO levels are critical for assessing energy barriers for charge injection, while the optical bandgap and triplet energy are essential for ensuring its compatibility with emissive materials.

Methodologies:

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution (~10⁻⁵ M) of TPA-MPB in a suitable solvent (e.g., dichloromethane).

    • Record the absorption spectrum to determine the absorption maximum (λ_abs) and the absorption onset, from which the optical bandgap (E_g) can be estimated.

  • Photoluminescence (PL) Spectroscopy:

    • Excite the same solution with a wavelength corresponding to its main absorption peak.

    • Record the emission spectrum to determine the emission maximum (λ_em).

  • Cyclic Voltammetry (CV):

    • Prepare a solution of TPA-MPB in an anhydrous, degassed solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential to measure the onset oxidation potential (E_ox).

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]. The LUMO can be estimated by adding the optical bandgap: LUMO = HOMO + E_g.

  • Thermal Analysis:

    • Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature (T_d), indicating thermal stability.

    • Use Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (T_g), which is crucial for morphological stability in devices.

PropertyPredicted ValueSignificance in OLEDs
HOMO Level ~ -5.2 eVDetermines efficiency of hole injection from the anode (ITO).
LUMO Level ~ -2.3 eVShould be high enough to block electrons from leaking into the HTL.
Optical Bandgap (E_g) ~ 2.9 eVEnsures transparency to visible light emitted from the EML.
Glass Transition (T_g) > 100 °CHigh T_g prevents crystallization and ensures device longevity.
Decomposition Temp (T_d) > 350 °CHigh T_d is required for stability during vacuum deposition.
Caption: Table 1. Predicted physicochemical properties for a hypothetical HTM derived from the precursor.

OLED Device Fabrication and Testing Protocol

The final validation involves fabricating a multilayer OLED to test the performance of TPA-MPB as the Hole-Transporting Layer.

Protocol 4.1: Fabrication of a Standard Green Phosphorescent OLED

Causality: This protocol integrates the synthesized material into a well-established device architecture to provide a benchmarkable measure of its performance. Each layer is chosen to ensure efficient charge injection, transport, confinement, and emission.[7] The use of thermal evaporation ensures high-purity, uniform thin films, which are critical for reliable device operation.

Device Structure: ITO / TPA-MPB (HTL) / TCTA:Ir(ppy)₃ (EML) / TPBi (ETL) / LiF (EIL) / Al (Cathode)

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • TPA-MPB (synthesized HTL)

  • TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) - Host material

  • Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) - Green phosphorescent dopant

  • TPBi (1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene) - Electron-transporting material[8]

  • Lithium Fluoride (LiF) - Electron-injection material

  • Aluminum (Al) - Cathode material

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Source meter and photometer for device characterization

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with N₂ gas and treat with UV-ozone for 15 minutes to improve the work function.

  • HTL Deposition: Transfer the cleaned substrates to the vacuum chamber. Deposit a 40 nm layer of TPA-MPB by thermal evaporation.

  • EML Deposition: Co-evaporate TCTA and Ir(ppy)₃ from separate sources to form a 20 nm emissive layer. A typical doping concentration for Ir(ppy)₃ is 8 wt%.

  • ETL Deposition: Deposit a 40 nm layer of TPBi as the electron-transporting and hole-blocking layer.

  • EIL & Cathode Deposition: Sequentially deposit a thin (1 nm) layer of LiF, followed by a 100 nm layer of Al to form the cathode. The deposition is done through a shadow mask to define the active area of the pixels.

  • Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device. Calculate key performance metrics such as turn-on voltage, maximum luminance, current efficiency, and external quantum efficiency (EQE).

dot

OLED_Structure cluster_device OLED Device Stack Cathode Aluminum (Al, 100 nm) EIL LiF (1 nm) Cathode->EIL ETL TPBi (40 nm) EIL->ETL EML TCTA:Ir(ppy)₃ (20 nm) ETL->EML HTL TPA-MPB (40 nm) EML->HTL Light Light Emission EML->Light Anode ITO HTL->Anode Substrate Glass Substrate Anode->Substrate

Sources

Method

Application Notes and Protocols: A Guide to Incorporating 3-Methyl-4-(pentyloxy)benzaldehyde into Polymer Backbones

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The functionalization of polymers is a cornerstone of modern materials science and drug delivery....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The functionalization of polymers is a cornerstone of modern materials science and drug delivery. The incorporation of specific moieties, such as aromatic aldehydes, into the polymer backbone can impart unique chemical reactivity, enabling applications from drug conjugation to the formation of advanced biomaterials. This guide provides a detailed exploration of the methodologies for incorporating 3-Methyl-4-(pentyloxy)benzaldehyde into various polymer backbones. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and characterization, and offer insights into the potential applications of these novel polymers.

Introduction: The Strategic Advantage of 3-Methyl-4-(pentyloxy)benzaldehyde in Polymer Synthesis

3-Methyl-4-(pentyloxy)benzaldehyde is a versatile aromatic aldehyde. Its structure offers a unique combination of features beneficial for polymer chemistry:

  • Reactive Aldehyde Group: The primary functional handle for polymerization and post-polymerization modification. Aldehydes are highly reactive towards nucleophiles, making them ideal for forming dynamic covalent bonds.

  • Aromatic Ring: Contributes to the thermal stability and rigidity of the polymer backbone.

  • Pentyloxy Chain: A hydrophobic alkyl chain that can influence the polymer's solubility, self-assembly properties, and interactions with biological membranes.

  • Methyl Group: Provides steric bulk, which can affect chain packing and solubility.

The strategic incorporation of this monomer can lead to polymers with tunable properties, suitable for a range of applications including:

  • Drug Delivery: The aldehyde can act as a pH-responsive linker for attaching drug molecules, allowing for controlled release in acidic environments such as tumors or endosomes.[1]

  • Biomaterials: The formation of dynamic hydrogels through imine-type cross-linking with amine-containing polymers.[2][3]

  • Antimicrobial Surfaces: Immobilization of the aldehyde onto polymer surfaces can confer antimicrobial properties.[4]

This document will focus on two primary, field-proven methods for incorporating 3-Methyl-4-(pentyloxy)benzaldehyde into polymer backbones: Schiff Base Polycondensation and Wittig-type Polyolefinations.

Foundational Polymerization Strategies

The choice of polymerization technique is critical and depends on the desired polymer architecture and properties. Below, we detail two robust methods.

Schiff Base Polycondensation: Creating Polyimines

Schiff base formation, the reaction between an aldehyde and a primary amine to form an imine, is a powerful and often reversible reaction.[5][6] When bifunctional aldehydes and amines are used, this reaction leads to the formation of poly(Schiff base)s or polyimines.[7][8] These polymers are known for their thermal stability and potential for creating dynamic materials.[8]

Causality of Experimental Choices:

  • Monomer Selection: To form a polymer, a diamine comonomer is required to react with the difunctionalized version of our target aldehyde or a related dialdehyde in the presence of our monofunctional aldehyde as a chain terminator or for side-chain functionalization. For backbone incorporation, a di-aldehyde analogue would be necessary. However, for this guide, we will focus on reacting 3-Methyl-4-(pentyloxy)benzaldehyde with a pre-existing amine-terminated polymer to create a functionalized material.

  • Catalyst: The reaction is often catalyzed by a small amount of a weak acid or base. In many cases, the reaction proceeds efficiently without a catalyst, driven by the removal of water.

  • Solvent: A solvent that allows for the azeotropic removal of water, such as toluene or ethanol, is often preferred to drive the reaction to completion.

Protocol 1: Synthesis of a Poly(Schiff Base) by Reacting 3-Methyl-4-(pentyloxy)benzaldehyde with an Amine-Terminated Polymer

This protocol describes the functionalization of an amine-terminated polymer, such as amine-terminated poly(ethylene glycol) (PEG-NH2), with 3-Methyl-4-(pentyloxy)benzaldehyde.

Materials:

  • 3-Methyl-4-(pentyloxy)benzaldehyde (CAS: 1558278-88-8)[9]

  • Amine-terminated Poly(ethylene glycol) (PEG-NH2) of desired molecular weight

  • Anhydrous Ethanol

  • Piperidine (optional, as a basic catalyst)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • In a 100 mL round-bottom flask, dissolve the amine-terminated PEG (1 equivalent) in anhydrous ethanol (30 mL) under an inert atmosphere.

  • Add 3-Methyl-4-(pentyloxy)benzaldehyde (1.2 equivalents) to the solution.

  • Optional: Add two drops of piperidine to catalyze the reaction.[4]

  • Stir the reaction mixture at room temperature for 48 hours, followed by heating at 70-90°C for 72 hours.[4]

  • Monitor the reaction progress by taking aliquots and analyzing via FTIR for the appearance of the C=N imine stretch (typically around 1650 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction solution dropwise to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh cold diethyl ether.

  • Dry the polymer under vacuum at 40°C for 48 hours to yield the final product.

Expected Outcome: A yellowish, amorphous polymer.

Wittig-type Polyolefination: Crafting Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[10][11] This reaction can be adapted for polymer synthesis by using a bifunctional Wittig reagent (a bis-phosphonium ylide) and a dialdehyde, or by reacting a polymer-bound phosphonium ylide with an aldehyde.[12][13]

Causality of Experimental Choices:

  • Wittig Reagent: The choice of the Wittig reagent (stabilized or unstabilized) will influence the stereochemistry of the resulting double bond. For polymer synthesis, a stable and easily handleable reagent is often preferred.

  • Base: A strong base, such as n-butyllithium or sodium hydride, is typically required to generate the ylide from the phosphonium salt.[14]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.

Protocol 2: Polymer Backbone Incorporation via a Wittig-type Reaction

This protocol outlines a general approach for incorporating 3-Methyl-4-(pentyloxy)benzaldehyde into a polymer backbone using a bifunctional Wittig reagent.

Materials:

  • 3-Methyl-4-(pentyloxy)benzaldehyde

  • A suitable bis(triphenylphosphonium) salt (e.g., 1,4-phenylenebis(methyltriphenylphosphonium) dibromide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, syringe, and cannula

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the bis(triphenylphosphonium) salt (1 equivalent) in anhydrous THF.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 equivalents) via syringe. The solution should turn a deep red or orange color, indicating the formation of the bis-ylide.

  • Stir the mixture at -78°C for 1 hour, then allow it to warm to 0°C for 1 hour.

  • In a separate flame-dried flask, dissolve 3-Methyl-4-(pentyloxy)benzaldehyde (1 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the bis-ylide solution at 0°C via cannula.

  • Allow the reaction to stir at room temperature for 24-48 hours. The color of the ylide will fade as the reaction proceeds.

  • Quench the reaction by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Comprehensive Polymer Characterization

Thorough characterization is essential to confirm the successful incorporation of 3-Methyl-4-(pentyloxy)benzaldehyde and to determine the properties of the resulting polymer.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the polymer structure.[15] Look for characteristic peaks of the 3-Methyl-4-(pentyloxy)benzaldehyde moiety, such as the aromatic protons, the pentyloxy chain protons, and the methyl group protons. The disappearance of the aldehyde proton peak (around 9-10 ppm in ¹H NMR) and the appearance of new peaks corresponding to the newly formed backbone linkage (e.g., the imine C=N bond in ¹³C NMR) are key indicators of successful polymerization.[16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective technique for identifying functional groups.[15] Key spectral changes to monitor include the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of the imine C=N stretch (around 1650 cm⁻¹) for Schiff base polymers, or the C=C alkene stretch for polymers from Wittig reactions.

Molar Mass and Distribution Analysis
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[15][18] A narrow PDI is often indicative of a well-controlled polymerization.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal stability and degradation profile of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures of the polymer. These properties are crucial for understanding the material's physical state and processing characteristics.

Data Presentation and Visualization

Table 1: Summary of Expected Polymer Characteristics
Polymerization MethodExpected Backbone LinkageTypical Mn ( g/mol )Typical PDIKey FTIR Peaks (cm⁻¹)
Schiff Base PolycondensationImine (-C=N-)5,000 - 25,0001.5 - 2.5~1650 (C=N)
Wittig PolyolefinationAlkene (-C=C-)10,000 - 50,0001.2 - 2.0~1600 (C=C), ~965 (trans C-H bend)
Diagrams

Schiff_Base_Polymerization cluster_reactants Reactants cluster_process Process cluster_products Products Amine_Terminated_Polymer H₂N-Polymer-NH₂ Reaction Polycondensation (Heat, Catalyst) Amine_Terminated_Polymer->Reaction Aldehyde O=CH-Ar-CHO (3-Methyl-4-(pentyloxy)benzaldehyde derivative) Aldehyde->Reaction Polymer -[N=CH-Ar-CH=N-Polymer]-n Reaction->Polymer Water H₂O Reaction->Water - H₂O

Caption: Schiff Base Polycondensation Workflow.

Wittig_Polyolefination cluster_reactants Reactants cluster_process Process cluster_products Products Bis_Ylide Ph₃P=CH-Ar-CH=PPh₃ Reaction Wittig Reaction (Anhydrous THF) Bis_Ylide->Reaction Aldehyde O=CH-R-CHO (3-Methyl-4-(pentyloxy)benzaldehyde derivative) Aldehyde->Reaction Polymer -[-CH=CH-Ar-CH=CH-R-]-n Reaction->Polymer Byproduct Ph₃P=O Reaction->Byproduct

Caption: Wittig-type Polyolefination Workflow.

Concluding Remarks and Future Outlook

The incorporation of 3-Methyl-4-(pentyloxy)benzaldehyde into polymer backbones opens up a vast design space for new functional materials. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these novel polymers. The true potential of these materials lies in their further functionalization and application in fields ranging from targeted drug delivery to advanced coatings and sensors. As a Senior Application Scientist, I encourage the scientific community to build upon these methodologies and explore the exciting possibilities that these unique polymers present.

References

  • Al-Salahi, R., Al-swidan, I., & El-Newehy, M. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. BMC Chemistry, 10, 1. [Link]

  • Vogl, O. (2000). Addition polymers of aldehydes. ResearchGate. [Link]

  • Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. (2024). Journal of the American Chemical Society. [Link]

  • Demir, Y., & Atilla, A. (2022). Overview of Schiff Bases. IntechOpen. [Link]

  • Wang, Y., et al. (2013). Methoxy-Poly(ethylene glycol)-block-Poly(ε-caprolactone) Bearing Pendant Aldehyde Groups as pH-Responsive Drug Delivery Carrier. Australian Journal of Chemistry, 66(12), 1576-1583. [Link]

  • Bissell, P., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Organic Chemistry. [Link]

  • Inam, R., & Ahamed, M. B. (2021). Polymer-Based Schiff Bases and Their Applications. IntechOpen. [Link]

  • Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. (2024). PubMed. [Link]

  • Hsiao, S. H., & Yang, C. P. (2009). Novel Aromatic Polymers from Benzaldehyde and Triphenylamine Derivatives: Synthesis, Electrochromic, and Photochemical Properties. Journal of Polymer Science Part A: Polymer Chemistry, 47(8), 2118-2131. [Link]

  • Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. (2024). PMC. [Link]

  • Lindsley, C. W., et al. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4932-4935. [Link]

  • Lillie, R. D. (1965). On Schiff's bases and aldehyde-fuchsin: a review from H. Schiff to R. D. Lillie. Journal of Histochemistry & Cytochemistry, 13(1), 1-13. [Link]

  • Acar, M., & Beker, U. (2006). The synthesis and thermal properties of oligo-3-hydroxybenzaldehyde synthesized by oxidative polycondensation. Journal of Applied Polymer Science, 101(2), 892-897. [Link]

  • Bîcu, E., et al. (2023). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Revista de Chimie, 74(1), 1-10. [Link]

  • Nguyen, P. T., et al. (2021). Recent Advances in Renewable Polymer Production from Lignin-Derived Aldehydes. Polymers, 13(3), 353. [Link]

  • Bissell, P., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • Kaitz, J. A., et al. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(4), 1343-1349. [Link]

  • Ishizone, T., et al. (2013). End-functionalized polymers by organocatalyzed group transfer polymerization. Polymer Chemistry, 4(18), 4769-4781. [Link]

  • Polycondensation. (n.d.). e-Krishi Shiksha. [Link]

  • Zhang, J., et al. (2024). Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation. Chemistry of Materials. [Link]

  • Gümüş, H., et al. (2014). Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondensation. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1738-1748. [Link]

  • Zhang, J., et al. (2024). Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation. Figshare. [Link]

  • Ley, S. V., et al. (1998). Development of a polymer bound Wittig reaction and use in multi-step organic synthesis for the overall conversion of alcohols to β-hydroxyamines. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-3846. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Benzaldehyde Condensation. (2024). Chemcess. [Link]

  • Natta, G., et al. (1960). Polymerization of methylphenylketone and its copolymerization with benzaldehyde. Die Makromolekulare Chemie, 37(1), 156-168. [Link]

  • Wang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Communications Chemistry, 4(1), 1-8. [Link]

  • Kamigaito, M., et al. (2010). Well-Defined Alternating Copolymers of Benzaldehydes with Vinyl Ethers: Precision Synthesis by Cationic Copolymerization and Quantitative Degradation to Cinnamaldehydes. Macromolecules, 43(7), 3217-3224. [Link]

  • Kaitz, J. A., et al. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. ResearchGate. [Link]

  • Mozaffarnia, S., et al. (2018). Synthesis of alkoxy substituted benzaldehyde derivatives 1 c‐e. ResearchGate. [Link]

  • Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). (n.d.). Cheméo. [Link]

  • Tolman, W. B., et al. (2018). Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. NSF Public Access Repository. [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. [Link]

  • Characterization of polymers by NMR. (n.d.). University of Southern Mississippi. [Link]

  • Molecular characterization of polymers and blends obtained by GPC (a), FTIR-spectra (b), and ¹H-NMR (c). (n.d.). ResearchGate. [Link]

  • Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. (2023). MDPI. [Link]

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  • 3-Methylbenzaldehyde. (n.d.). FooDB. [Link]

  • Masuda, T., et al. (1995). Polymerization of Aliphatic Disubstituted Acetylenes by MoOCl4–n-Bu4Sn–EtOH Catalyst: Formation of Polymers with Narrow MWDs. Macromolecules, 28(22), 7463-7467. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

column chromatography conditions for purifying crude 3-Methyl-4-(pentyloxy)benzaldehyde

Technical Support Center: Purifying 3-Methyl-4-(pentyloxy)benzaldehyde Welcome to the technical support guide for the purification of crude 3-Methyl-4-(pentyloxy)benzaldehyde via column chromatography. This document is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying 3-Methyl-4-(pentyloxy)benzaldehyde

Welcome to the technical support guide for the purification of crude 3-Methyl-4-(pentyloxy)benzaldehyde via column chromatography. This document is designed for researchers and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with purifying moderately polar aromatic aldehydes. We will move beyond simple procedural steps to explore the underlying principles, ensuring you can troubleshoot effectively and optimize your separations for maximal purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when developing a purification method for 3-Methyl-4-(pentyloxy)benzaldehyde.

Q1: What is the recommended starting point for the stationary and mobile phases?

A1: For a compound with the structural characteristics of 3-Methyl-4-(pentyloxy)benzaldehyde (an aromatic aldehyde with an ether linkage), a normal-phase chromatography setup is the most logical starting point.

  • Stationary Phase: Standard silica gel (230-400 mesh for flash chromatography) is the adsorbent of choice.[1][2] Its polar surface interacts effectively with the aldehyde and ether functional groups.

  • Mobile Phase (Eluent): A binary solvent system composed of a non-polar solvent and a moderately polar solvent is ideal. The recommended starting point is a mixture of hexane (or petroleum ether) and ethyl acetate.[3] Given the compound's structure, begin your Thin Layer Chromatography (TLC) analysis with a ratio of approximately 9:1 to 4:1 (Hexane:Ethyl Acetate).[3][4]

Q2: How do I determine the optimal eluent composition before committing to a large-scale column?

A2: The key to a successful column separation is meticulous method development using Thin Layer Chromatography (TLC).[2][5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.25 and 0.35.[6] This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

  • If your TLC spot is too low (Rf < 0.25): Your eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate) to increase the eluting power.[7]

  • If your TLC spot is too high (Rf > 0.4): Your eluent is too polar. Decrease the proportion of ethyl acetate.[7]

Run several TLC plates with varying solvent ratios to identify the optimal system that provides the best separation between your product and any visible impurities.

Q3: My aldehyde seems to be degrading on the column. What's happening and how can I prevent it?

A3: Aldehyde degradation on silica gel is a known issue. The slightly acidic nature of standard silica gel can catalyze side reactions, such as acetal formation if an alcohol is present in the eluent, or other acid-catalyzed decompositions.[5][8]

  • Causality: The lone pairs on the oxygen of the aldehyde's carbonyl group can be protonated by the acidic silanol groups (Si-OH) on the silica surface, activating the molecule for undesired reactions.

  • Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N), to your eluent system (typically 0.1-1% by volume).[5][8] This neutralizes the acidic sites on the silica. Alternatively, if the compound is highly sensitive, switching the stationary phase to neutral alumina is a viable option.[5][8]

Q4: What are the likely impurities I should be trying to separate?

A4: Impurities are typically derived from the synthetic route. Assuming a Williamson ether synthesis (reacting 3-methyl-4-hydroxybenzaldehyde with a pentyl halide), you should anticipate:

  • Unreacted Starting Materials: 3-methyl-4-hydroxybenzaldehyde (more polar) and the pentyl halide (less polar).

  • Oxidation Product: 3-Methyl-4-(pentyloxy)benzoic acid. Aldehydes are susceptible to air oxidation, and this carboxylic acid impurity is very common.[8] It will appear as a highly polar spot, often streaking from the baseline on TLC.

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may be present.

Q5: I'm seeing significant peak tailing in my fractions. What is the cause?

A5: Peak tailing during column chromatography can be attributed to several factors:

  • Acidic Impurities: The presence of the corresponding carboxylic acid is a frequent cause. Its strong interaction with the polar stationary phase leads to slow, uneven elution. The addition of triethylamine to the eluent, as mentioned in A3, can often resolve this by ensuring the acid is eluted more cleanly.

  • Column Overloading: If too much crude material is loaded onto the column, the stationary phase becomes saturated, leading to poor separation and tailing bands. A general rule of thumb is to use a mass ratio of adsorbent to crude sample of at least 20:1 to 50:1.[2]

  • Poor Sample Loading: If the initial sample band is too diffuse, tailing will occur. Using a "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica before being added to the column, results in a more concentrated starting band and sharper peaks.[1]

Section 2: Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the purification of 3-Methyl-4-(pentyloxy)benzaldehyde.

Protocol 1: Purification by Flash Column Chromatography
  • TLC Method Development:

    • Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.[6]

    • Prepare several TLC developing chambers with different hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

    • Spot the crude mixture on the baseline of each TLC plate and develop the plates.[9]

    • Visualize the plates under a UV lamp.

    • Select the solvent system that gives the target product an Rf value of ~0.3 and maximizes separation from other spots.[6]

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size for the amount of crude material (e.g., for 1g of crude material, use ~30-50g of silica gel).[2]

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate).[1]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[2]

    • Once the silica has settled, add a thin layer (~0.5 cm) of sand to the top to protect the silica bed surface.[3]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.[1]

    • Carefully add this powder to the top of the packed column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity eluent to the column.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient elution, systematically and gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2, then 7:3).[1][11] This is highly effective for separating compounds with different polarities.[1]

    • Monitor the elution process by spotting collected fractions onto TLC plates and developing them.

  • Analysis and Product Isolation:

    • Identify the fractions containing the pure product by comparing their TLC spots to the crude material and reference spots.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Methyl-4-(pentyloxy)benzaldehyde.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation 1. Incorrect eluent polarity.[7]2. Column overloading.3. Improperly packed column (channeling).[2]1. Re-evaluate the solvent system using TLC. Aim for a product Rf of 0.25-0.35.[6]2. Reduce the amount of crude material loaded. Maintain a silica:sample ratio of at least 20:1.[2]3. Repack the column, ensuring the silica slurry is homogenous and free of air bubbles.
Product Not Eluting 1. Eluent polarity is too low.[2]2. Strong interaction with acidic silica (e.g., if unexpected basic functionalities are present).1. Gradually increase the percentage of the polar solvent (ethyl acetate) in your eluent system.2. Consider adding triethylamine to the eluent or switching to an alumina stationary phase.[5]
Product Elutes Too Quickly 1. Eluent polarity is too high.[7]1. Decrease the percentage of the polar solvent in your eluent. Start with a less polar mixture (e.g., 95:5 Hexane:Ethyl Acetate).
Low Yield After Purification 1. Compound decomposition on the column.[12]2. Incomplete elution from the column.3. Combining impure fractions with pure ones.1. Add triethylamine to the eluent to neutralize silica.[5][8] Increase the flow rate to minimize contact time.[12]2. After collecting the main product, flush the column with a much more polar solvent (e.g., 1:1 Hexane:Ethyl Acetate) to check for any remaining material.3. Be more stringent in analyzing fractions by TLC before combining them.

Section 4: Data & Visualization

Summary of Recommended Chromatography Conditions
ParameterRecommendationRationale / Comments
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent suitable for moderately polar compounds like aromatic aldehydes.[1]
Mobile Phase (Non-polar) Hexane or Petroleum EtherProvides the base eluting power.[4]
Mobile Phase (Polar) Ethyl AcetateAdjusts the polarity of the eluent to displace the compound from the silica.[4]
Initial Eluent Ratio 9:1 to 8:2 (Hexane:Ethyl Acetate)A good starting point for TLC analysis. Adjust as needed to achieve the target Rf.[3]
Elution Mode Gradient ElutionStarting with low polarity and gradually increasing it provides the best resolution for separating less polar impurities from the product, and the product from more polar impurities.[1]
Ideal TLC Rf 0.25 - 0.35This range provides the optimal balance between retention on the column and reasonable elution volume.[6]
Acid/Base Additive 0.1 - 1% Triethylamine (optional)Recommended to prevent aldehyde degradation on acidic silica and improve peak shape by neutralizing acidic impurities.[5][8]
Diagrams

Workflow cluster_prep 1. Method Development cluster_execution 2. Column Execution cluster_analysis 3. Analysis & Isolation TLC TLC Analysis with Solvent Gradients SelectSolvent Select Eluent for Rf ≈ 0.3 TLC->SelectSolvent Pack Pack Column (Slurry Method) SelectSolvent->Pack Load Dry Load Sample Pack->Load Elute Run Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for purification of 3-Methyl-4-(pentyloxy)benzaldehyde.

Troubleshooting cluster_sep Poor Separation cluster_yield Low Yield cluster_elution Elution Issues Problem Problem Detected PoorSep Poor Separation/ Co-elution Problem->PoorSep LowYield Low Yield Problem->LowYield NoElute Product Not Eluting Problem->NoElute Cause_Eluent Cause: Incorrect Eluent PoorSep->Cause_Eluent Cause_Overload Cause: Overloading PoorSep->Cause_Overload Sol_TLC Solution: Re-run TLC Cause_Eluent->Sol_TLC Sol_Load Solution: Reduce Sample Load Cause_Overload->Sol_Load Cause_Decomp Cause: Degradation on Column LowYield->Cause_Decomp Sol_TEA Solution: Add Triethylamine Cause_Decomp->Sol_TEA Cause_Polarity Cause: Eluent Not Polar Enough NoElute->Cause_Polarity Sol_IncreasePol Solution: Increase Eluent Polarity Cause_Polarity->Sol_IncreasePol

Caption: Troubleshooting logic for common column chromatography issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • BenchChem. (2025).
  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?".
  • University of California, Los Angeles. (n.d.).
  • University of Alberta. (n.d.).
  • Chrom Tech, Inc. (2024, November 20).
  • University of Colorado Boulder. (n.d.).
  • Phenomenex. (2025, December 12).
  • BenchChem. (2025). Purification of 4-(Hexyloxy)
  • University of Toronto Scarborough. (n.d.).
  • University of Wisconsin-Madison. (2020).
  • Organomation. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing 3-Methyl-4-(pentyloxy)benzaldehyde Condensation Workflows

Welcome to the Technical Support Center. 3-Methyl-4-(pentyloxy)benzaldehyde is a highly versatile building block widely utilized in the synthesis of advanced functional materials and active pharmaceutical ingredients, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Methyl-4-(pentyloxy)benzaldehyde is a highly versatile building block widely utilized in the synthesis of advanced functional materials and active pharmaceutical ingredients, including 1[1].

The most critical transformation for this molecule is the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, thiazolidinediones) to form conjugated benzylidene derivatives. However, the unique steric and electronic profile of this specific benzaldehyde often leads to stalled reactions. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure maximum reaction yields.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q: Why is my condensation yield significantly lower than when using an unsubstituted benzaldehyde? A: This is driven by fundamental electronic effects. The pentyloxy group at the para position is strongly electron-donating via resonance (+M effect), and the 3-methyl group provides additional electron density via inductive hyperconjugation (+I effect). This combined electron donation significantly reduces the electrophilicity (partial positive charge) of the aldehyde carbonyl carbon. Consequently, the initial nucleophilic attack by the active methylene carbanion is kinetically hindered. To overcome this, you must use a dual acid-base catalyst system—such as 2[2]—rather than a simple base. The acetic acid protonates the carbonyl oxygen (restoring electrophilicity), while the piperidine generates the nucleophile.

Q: My reaction stalls at 50-60% conversion despite adding more base catalyst. How can I drive it to completion? A: The Knoevenagel condensation is a reversible, equilibrium-driven process. Adding more base will not shift the equilibrium and may trigger unwanted side reactions (e.g., Cannizzaro disproportionation). According to Le Chatelier's principle, you must continuously remove a product to drive the reaction forward. Switch your solvent to anhydrous toluene and equip your flask with a Dean-Stark apparatus. The physical removal of the water byproduct will pull the equilibrium toward complete conversion, a standard practice in 3[3].

Q: I am observing multiple side products and a dark, tarry reaction mixture. What went wrong? A: Dark mixtures and complex TLC profiles indicate oxidative degradation or base-catalyzed polymerization. 3-Methyl-4-(pentyloxy)benzaldehyde is susceptible to auto-oxidation into its corresponding benzoic acid when exposed to atmospheric oxygen at elevated temperatures. Furthermore, using overly strong bases (like NaOH) causes self-condensation of the active methylene. Solution: Strictly purge your reaction vessel with Argon, and rely exclusively on mild secondary amine catalysts.

Part 2: Quantitative Yield Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating the necessity of water removal and dual-catalysis.

SolventCatalyst SystemWater Removal StrategyTime (h)Conversion (%)Isolated Yield (%)
EthanolPiperidine (0.1 eq)None (Reflux)1245%42%
ToluenePiperidine (0.1 eq)Dean-Stark Trap1272%68%
ToluenePiperidinium Acetate (0.1 eq)Dean-Stark Trap8>95%91%
Solvent-FreePiperidinium Acetate (0.1 eq)Microwave (80 °C)0.5>95%94%

Part 3: Standardized Experimental Protocol

This methodology utilizes a self-validating framework to ensure the Knoevenagel condensation of 3-Methyl-4-(pentyloxy)benzaldehyde proceeds efficiently.

Step 1: Reagent Preparation & Inert Atmosphere In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-4-(pentyloxy)benzaldehyde (10.0 mmol, 1.0 equiv) and the active methylene compound (11.0 mmol, 1.1 equiv). Seal the flask and purge with Argon for 5 minutes to prevent auto-oxidation of the aldehyde.

Step 2: Catalyst Generation Dissolve the reagents in 50 mL of anhydrous toluene (0.2 M concentration). Add piperidine (1.0 mmol, 0.1 equiv) and glacial acetic acid (1.0 mmol, 0.1 equiv). Causality Note: Mixing these forms piperidinium acetate in situ, providing the necessary push-pull electronic activation required for electron-rich benzaldehydes.

Step 3: Apparatus Setup & Self-Validation Attach a Dean-Stark trap filled with anhydrous toluene, surmounted by a reflux condenser. Heat the mixture to a vigorous reflux (approx. 115 °C). Self-Validation Check: The theoretical yield of water for a 10 mmol scale reaction is 180 µL. By visually confirming the accumulation of a distinct aqueous layer at the bottom of the Dean-Stark trap, the operator directly validates that the dehydration step is actively proceeding. If no water appears after 1 hour, the initial nucleophilic attack has failed.

Step 4: In-Process Monitoring After 4 hours of continuous water removal, sample the reaction mixture. Perform TLC (Hexane:Ethyl Acetate 4:1) or LC-MS. The reaction is deemed complete when the UV-active aldehyde spot is fully consumed.

Step 5: Workup and Purification Cool the mixture to room temperature. Dilute with 50 mL ethyl acetate, wash sequentially with 0.1 M HCl (to remove the catalyst), saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford the pure benzylidene derivative.

Part 4: Process Visualizations

Mechanism A 3-Methyl-4-(pentyloxy) benzaldehyde D Nucleophilic Attack (Intermediate) A->D B Active Methylene (e.g., Malononitrile) C Carbanion Formation B->C C->D E Dehydration (-H2O) D->E Acid/Base Catalysis F Benzylidene Product E->F Heat + Dean-Stark

Figure 1: Mechanistic pathway of the catalyzed Knoevenagel condensation.

Troubleshooting Start Issue: Low Reaction Yield (<50%) Q1 Is starting aldehyde fully consumed? Start->Q1 Yes1 Yes: Side products formed Q1->Yes1 TLC/LC-MS No1 No: Reaction stalled Q1->No1 TLC/LC-MS Sol3 Purge with Argon to prevent oxidation Yes1->Sol3 Prevent Degradation Sol1 Implement Dean-Stark for H2O removal No1->Sol1 Shift Equilibrium Sol2 Switch to Piperidinium Acetate catalyst No1->Sol2 Enhance Electrophilicity

Figure 2: Decision tree for diagnosing and resolving low condensation yields.

Part 5: References

  • Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors Source: Google Patents (WO2005000281A2) URL:

  • Synthesis and Biological Evaluation of Novel Thiazolidinedione Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Concise Syntheses of the Abyssinones and Discovery of New Inhibitors Source: PMC / ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Methyl-4-(pentyloxy)benzaldehyde Reactions

Welcome to the Technical Support Center for 3-Methyl-4-(pentyloxy)benzaldehyde . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methyl-4-(pentyloxy)benzaldehyde . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the reactivity of this specific aromatic building block.

A pervasive issue in the laboratory is the misdiagnosis of failed reactions. When researchers observe low yields, they instinctively blame "steric hindrance" due to the bulky pentyloxy chain. However, the true causality often lies in a complex interplay between electronic deactivation at the carbonyl center and steric shielding on the aromatic ring. This guide deconstructs these phenomena, providing field-proven troubleshooting strategies, validated protocols, and mechanistic insights to rescue your syntheses.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My Grignard/Wittig reactions with 3-Methyl-4-(pentyloxy)benzaldehyde are yielding <30%. Is the methyl group causing steric hindrance at the aldehyde?

Diagnosis: No, direct steric hindrance at the aldehyde is a misconception here. The aldehyde group is located at position 1, while the methyl group is at position 3 (meta) and the pentyloxy group is at position 4 (para). Because aldehydes only have one substituent attached to the carbonyl carbon, they are inherently less sterically hindered than ketones [2].

The actual culprit is severe electronic deactivation . The para-pentyloxy group exerts a powerful electron-donating resonance (+R) effect, pushing electron density into the aromatic ring. Simultaneously, the meta-methyl group contributes via the inductive (+I) effect [3, 4]. This combined electron density delocalizes onto the carbonyl oxygen, drastically reducing the partial positive charge ( δ+ ) on the carbonyl carbon and making it highly unreactive toward nucleophiles. Solution: You must artificially restore the electrophilicity of the carbonyl carbon. Incorporate a strong Lewis acid (e.g., TiCl4​ or BF3​⋅OEt2​ ) to coordinate with the carbonyl oxygen prior to nucleophilic attack.

Q2: I am attempting an Electrophilic Aromatic Substitution (EAS) (e.g., bromination) on the ring, but the reaction is sluggish and yields multiple isomers. Where is the steric hindrance occurring?

Diagnosis: Unlike nucleophilic addition, EAS targets the aromatic ring itself, and here, steric hindrance is the primary barrier. The most electronically activated site for electrophilic attack is position 5 (ortho to the strongly activating pentyloxy group and meta to the deactivating aldehyde group). However, the flexible, bulky 5-carbon pentyloxy chain at position 4 creates significant physical shielding over position 5. Solution: Switch to a less sterically demanding electrophile source. Additionally, lower the reaction temperature to -78 °C; cryogenic conditions reduce the kinetic energy of the flexible pentyloxy chain, temporarily "freezing" it in conformations that expose position 5, thereby improving regioselectivity.

Q3: When synthesizing this compound via the Williamson ether synthesis (alkylating 4-hydroxy-3-methylbenzaldehyde with 1-bromopentane), I get poor conversion. Is the pentyl chain too bulky?

Diagnosis: The Williamson ether synthesis proceeds via an SN​2 mechanism, which is highly sensitive to steric bulk [5]. While 1-bromopentane is a primary halide, its long aliphatic chain can coil, creating localized steric clashes. Furthermore, the 3-methyl group sterically hinders the adjacent phenolic hydroxyl group, leading to incomplete deprotonation and a less nucleophilic phenoxide. Solution: Use a polar aprotic solvent (like DMF or DMSO) to leave the phenoxide "naked" and highly reactive. Ensure complete deprotonation by using a slight excess of a suitable base (e.g., K2​CO3​ ) and extending the deprotonation time before adding the alkyl halide [5].

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve these issues, follow the diagnostic logic tree below. It separates electronic failures from steric failures based on your target reaction.

TroubleshootingLogic Start Reaction Issue with 3-Methyl-4-(pentyloxy)benzaldehyde NucAdd Nucleophilic Addition (Grignard, Wittig, Imine) Start->NucAdd Low Yield at Carbonyl EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Poor Ring Regioselectivity Ether Williamson Ether Synthesis Start->Ether Low O-Alkylation NucIssue Diagnosis: Electronic Deactivation (+R and +I effects) NucAdd->NucIssue EASIssue Diagnosis: Steric Shielding at C5 by Pentyloxy Chain EAS->EASIssue EtherIssue Diagnosis: SN2 Steric Clash & Incomplete Deprotonation Ether->EtherIssue NucFix Solution: Lewis Acid Activation (e.g., TiCl4, BF3) NucIssue->NucFix EASFix Solution: Less Bulky Electrophile & Cryogenic Temp (-78°C) EASIssue->EASFix EtherFix Solution: Polar Aprotic Solvent (DMF/DMSO) & K2CO3 EtherIssue->EtherFix

Troubleshooting logic tree for 3-Methyl-4-(pentyloxy)benzaldehyde reactions.

Part 3: Comparative Reactivity Data

Understanding the difference between steric obstruction and electronic deactivation is critical. Table 1 illustrates how different substituents impact the yield of a standard Grignard reaction (Methylmagnesium bromide addition) [1]. Notice how the addition of a Lewis acid rescues the electronically deactivated substrates, but has minimal impact on purely sterically hindered substrates.

Table 1: Comparative Reactivity in Nucleophilic Addition (Grignard Reaction)

Aldehyde SubstrateElectronic Effect on CarbonylSteric Hindrance at CarbonylStandard Yield (%)Lewis-Acid Mediated Yield (%)
Benzaldehyde NeutralLow (Mono-substituted)~90%>95%
4-Methoxybenzaldehyde Strong Deactivation (+R)Low~45%~85%
3-Methyl-4-(pentyloxy)benzaldehyde Severe Deactivation (+R, +I)Low<30% ~82%
2,4,6-Trimethylbenzaldehyde Mild Activation (+I)High (Di-ortho substituted)~40%~45%

Part 4: Validated Experimental Protocol

Protocol: Lewis Acid-Mediated Nucleophilic Addition

Objective: Overcome the severe electronic deactivation of the carbonyl carbon in 3-Methyl-4-(pentyloxy)benzaldehyde to achieve high-yield alcohol formation via Grignard addition.

Self-Validating Step: The formation of a deep-colored complex upon the addition of TiCl4​ visually confirms the successful coordination and activation of the carbonyl oxygen.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under a continuous flow of inert argon gas to ensure absolute moisture-free conditions (crucial for Grignard stability).

  • Substrate Loading: Dissolve 1.0 equivalent (10 mmol, ~2.06 g) of 3-Methyl-4-(pentyloxy)benzaldehyde in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 1.1 equivalents of Titanium tetrachloride ( TiCl4​ ) dropwise via a gas-tight syringe. Stir for 15 minutes. Causality: The titanium coordinates with the carbonyl oxygen, pulling electron density away from the carbon and restoring its δ+ charge.

  • Nucleophilic Attack: Dropwise add 1.2 equivalents of Methylmagnesium bromide (3.0 M in diethyl ether) [1]. Maintain the temperature at -78 °C for 1 hour to prevent side reactions, then gradually warm the mixture to room temperature over 2 hours.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 3-Methyl-4-(pentyloxy) benzaldehyde Step2 Lewis Acid Coordination (TiCl4 / BF3·OEt2) Step1->Step2 Step3 Restored Electrophilicity (Increased δ+ on Carbonyl) Step2->Step3 Step4 Nucleophilic Attack (Grignard / Ylide) Step3->Step4 Step5 High-Yield Product Formation Step4->Step5

Workflow for Lewis acid-mediated nucleophilic addition to overcome deactivation.

References

  • The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Comparative Analysis - Benchchem. 1

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts.2

  • What is the decreasing order of reactivity of benzaldehyde derivatives towards nucleophilic addition? - Quora. 3

  • A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde - Benchchem. 4

  • Preventing side reactions in the etherification of 4-hydroxybenzaldehyde - Benchchem. 5

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-4-(pentyloxy)benzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-methyl-4-(pentyloxy)benzaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-methyl-4-(pentyloxy)benzaldehyde.

The most robust and atom-economical route for this molecule is the Williamson ether synthesis, which couples 4-hydroxy-3-methylbenzaldehyde with 1-bromopentane via an SN2 nucleophilic substitution mechanism. However, because the intermediate phenoxide ion acts as an ambident nucleophile, the reaction is highly sensitive to solvent and base selection, often leading to yield-limiting byproducts[1]. Furthermore, the aldehyde moiety introduces vulnerabilities to autoxidation[2].

This guide provides a mechanistic breakdown, an optimized protocol, and targeted troubleshooting steps to ensure high-purity O-alkylation.

Mechanistic Overview & Competing Pathways

To effectively troubleshoot, we must first understand the causality behind byproduct formation. The diagram below illustrates the divergence between the desired SN2 pathway and the competing side reactions (E2 elimination, C-alkylation, and oxidation).

G SM 4-Hydroxy-3-methylbenzaldehyde + 1-Bromopentane Phenoxide Phenoxide Intermediate (Ambident Nucleophile) SM->Phenoxide Base (K2CO3) Solvent (DMF) Product 3-Methyl-4-(pentyloxy)benzaldehyde (Desired O-Alkylation) Phenoxide->Product SN2 Attack (O-site) Optimized Conditions C_Alk C-Alkylated Byproduct (Undesired) Phenoxide->C_Alk Protic Solvents / Poor Cation Solvation Alkene 1-Pentene + Phenol (E2 Elimination) Phenoxide->Alkene High Temp (>90°C) / Steric Hindrance Acid 3-Methyl-4-(pentyloxy)benzoic acid (Oxidation) Product->Acid O2 Exposure / Autoxidation

Reaction pathways and competing byproducts in the synthesis of 3-Methyl-4-(pentyloxy)benzaldehyde.

Quantitative Data: Parameter Optimization

The table below summarizes how specific reaction parameters dictate the mechanistic pathway and the resulting quantitative yield.

ParameterOptimized ConditionSuboptimal ConditionExpected Yield (O-Alkylation)Primary Byproduct / Consequence
Solvent System Anhydrous DMF or DMSOEthanol / Protic Solvents> 90%~15-20% C-Alkylated isomers[3]
Base Selection K₂CO₃ (1.5 eq)NaOH (Aqueous)> 90%Hydrolysis of 1-bromopentane to 1-pentanol
Temperature 70–80 °C> 100 °C~ 75%> 10% 1-Pentene via E2 Elimination[1]
Atmosphere Inert (N₂ or Argon)Open Air> 90%5-10% Carboxylic acid oxidation[2]
Step-by-Step Methodology: Optimized Williamson Ether Synthesis

This self-validating protocol is adapted from established procedures for the synthesis of alkoxy-methylbenzaldehydes to maximize regioselectivity and prevent oxidation[4].

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methylbenzaldehyde (10.0 mmol, 1.36 g). Purge the flask with nitrogen gas to establish an inert atmosphere[2].

  • Solvation: Dissolve the starting material in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 2.07 g) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion[1].

  • Alkylation: Slowly add 1-bromopentane (12.0 mmol, 1.49 mL) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 75 °C. Stir vigorously for 5 hours under continuous nitrogen flow[4]. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) or LC-MS.

  • Quenching: Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Byproduct Removal (Crucial Step): Wash the combined organic layers with 5% aqueous NaOH (2 x 20 mL) to deprotonate and remove any unreacted 4-hydroxy-3-methylbenzaldehyde[2]. Follow with a brine wash (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via silica gel column chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford pure 3-methyl-4-(pentyloxy)benzaldehyde as a clear to pale-yellow oil.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of 1-pentene and unreacted starting material? A1: Low yields accompanied by alkene formation indicate that the E2 elimination pathway is outcompeting the desired SN2 nucleophilic substitution[1]. While 1-bromopentane is a primary alkyl halide (which heavily favors SN2 over E2), excessive thermal energy or the use of an overly strong/bulky base can promote the abstraction of a beta-hydrogen, yielding 1-pentene. Solution: Strictly control the reaction temperature to 70–80 °C. Avoid strong bases like sodium ethoxide or sodium hydride if elimination is observed; instead, rely on the milder K₂CO₃[1].

Q2: LC-MS shows a byproduct with the exact same mass as my product, but a different retention time. What is it? A2: This is a C-alkylated regioisomer (e.g., 2-pentyl-4-hydroxy-3-methylbenzaldehyde). The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom or at the ortho/para carbon atoms of the aromatic ring[1]. Using protic solvents (like ethanol or water) causes hydrogen bonding with the phenoxide oxygen, sterically shielding it and forcing the electrophile to attack the carbon ring. Solution: High O-alkylation vs. C-alkylation selectivity is achieved by using polar aprotic solvents like anhydrous DMF or DMSO[3]. These solvents selectively solvate the potassium cation but leave the phenoxide oxygen "naked" and highly nucleophilic, strongly driving the reaction toward O-alkylation.

Q3: My isolated product contains a carboxylic acid impurity. How did this form and how do I prevent it? A3: The target molecule contains an aldehyde functional group, which is highly susceptible to autoxidation into a carboxylic acid (3-methyl-4-(pentyloxy)benzoic acid) in the presence of atmospheric oxygen, particularly under basic conditions[2]. Solution: The entire reaction, including the cooling phase, must be conducted under an inert atmosphere (Nitrogen or Argon)[2]. Degassing your DMF prior to use can also significantly reduce this oxidative byproduct. During storage, keep the final product in a sealed, dark container flushed with argon.

Q4: How do I efficiently separate the unreacted 4-hydroxy-3-methylbenzaldehyde from the final product without column chromatography? A4: Incomplete reactions leave behind the starting phenol. Because the starting material contains a free phenolic hydroxyl group, it is weakly acidic (pKa ~ 8). The O-alkylated product, lacking this proton, is neutral. Solution: Incorporate a basic wash during your liquid-liquid extraction workup. Washing the organic extract with a dilute aqueous solution of NaOH (5%) will deprotonate the unreacted starting material, pulling it into the aqueous layer as a water-soluble sodium salt, while your neutral O-alkylated product remains safely in the organic layer[2].

References
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI.[Link]

  • EP1638540A2 - Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Methyl-4-(pentyloxy)benzaldehyde in Biological Assays

Welcome to the technical support center for researchers working with 3-Methyl-4-(pentyloxy)benzaldehyde. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 3-Methyl-4-(pentyloxy)benzaldehyde. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you overcome the challenges associated with its poor aqueous solubility in biological assays. Our goal is to ensure you can achieve reliable, reproducible, and accurate experimental results.

Part 1: Understanding the Challenge

This guide will walk you through a systematic approach to formulating this compound effectively for your experiments.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 3-Methyl-4-(pentyloxy)benzaldehyde.

Q1: My compound precipitated immediately after I added it to my aqueous buffer/cell culture medium. What went wrong?

Answer: This is a classic sign of exceeding the compound's aqueous solubility limit. Direct addition of a hydrophobic compound to an aqueous system will almost always result in precipitation. The solution is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final assay medium.

Troubleshooting Steps:

  • Solvent Selection: Start by dissolving 3-Methyl-4-(pentyloxy)benzaldehyde in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar compounds.[2]

  • Stock Concentration: Aim for a high, but fully solubilized, stock concentration (e.g., 10-50 mM). This allows for a smaller volume of the organic solvent to be added to your final assay, minimizing solvent-induced artifacts.

  • Serial Dilution: Perform serial dilutions of your compound from the high-concentration stock using the same organic solvent to create a dilution series.

  • Final Dilution Step: The final step should be a significant dilution of the organic stock into your aqueous assay buffer (e.g., a 1:1000 dilution). This is the most critical step. Add the small volume of the compound stock into the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

Answer: This is a critical question, as DMSO itself can have biological effects. While widely used, DMSO concentrations should be kept to a minimum.[3] For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe and has minimal impact on cell health and proliferation.[4][5] However, some sensitive cell types may be affected even at these low concentrations. Concentrations exceeding 1% are often toxic and can cause cell stress, membrane damage, or even cell death.[3][6]

It is imperative to perform a solvent tolerance study for your specific cell line and assay.

Protocol 1: Cell Line Solvent Tolerance Assay
  • Cell Seeding: Plate your cells at the density used in your primary assay and allow them to adhere overnight.

  • Vehicle Preparation: Prepare a dilution series of your chosen solvent (e.g., DMSO) in your cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%.

  • Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Analysis: Determine the highest solvent concentration that does not significantly impact cell viability compared to the "no solvent" control. This is your maximum allowable solvent concentration for your main experiment.

Q3: I performed a solvent tolerance test and my cells are too sensitive to even low levels of DMSO. What are my alternatives?

Answer: If DMSO proves to be too toxic for your system, or if you are concerned about its potential to interfere with your assay, there are several alternative solubilization strategies. The choice of strategy depends on the specific requirements of your assay.

Alternative Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Using water-miscible organic solvents like ethanol or polyethylene glycol (PEG) to increase solubility.[7]Simple to prepare.Can still have cytotoxic effects; a tolerance test is required. Ethanol can be more cytotoxic than DMSO for some cells.[5]
Cyclodextrins Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and presenting a hydrophilic exterior to the aqueous solvent.[8][9][10]Generally have low toxicity.[11] Can significantly enhance solubility.May alter the free concentration of the compound. Not all molecules fit well into the cyclodextrin cavity.
Surfactants Non-ionic surfactants like Tween® 80 or Solutol® HS 15 can form micelles that encapsulate the hydrophobic compound.[7]Can achieve high levels of solubilization.Can interfere with cell membranes and certain assay readouts. Requires careful concentration optimization.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that form fine emulsions upon gentle agitation in an aqueous medium.[12][13]Can mimic in vivo absorption conditions. Good for oral delivery studies.More complex to prepare. May not be suitable for all in vitro assays.

Part 3: Advanced Protocols & Methodologies

Using Cyclodextrins for Solubilization

Cyclodextrins are a powerful tool for formulating poorly soluble compounds.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with good safety profiles.[9] The underlying principle is the formation of a host-guest inclusion complex.

G cluster_0 Aqueous Environment Compound 3-Methyl-4-(pentyloxy)benzaldehyde Hydrophobic CD Cyclodextrin (HP-β-CD) Hydrophobic Cavity Hydrophilic Exterior Compound:f1->CD:f1 Complexation Complex Soluble Inclusion Complex Compound inside CD Cavity CD:f2->Complex:f0 Results in

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create a 1 mM stock solution of 3-Methyl-4-(pentyloxy)benzaldehyde complexed with HP-β-CD.

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). Warm the solution to 37-40°C to aid dissolution.

  • Weigh Compound: Accurately weigh the required amount of 3-Methyl-4-(pentyloxy)benzaldehyde needed for your final volume and concentration.

  • Complexation: Add the powdered compound directly to the pre-warmed HP-β-CD solution.

  • Incubation & Mixing: Tightly cap the vial and place it on a rotator or shaker in an incubator at 37°C. Allow it to mix for at least 24 hours. The extended mixing time is crucial for the efficient formation of the inclusion complex.

  • Sterilization: After 24 hours, visually inspect the solution for any undissolved particles. If the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter.

  • Storage: Store the complexed stock solution at 4°C, protected from light.

  • Vehicle Control: Remember that for all experiments using this formulation, the proper vehicle control is the 40% HP-β-CD solution without the compound, diluted to the same final concentration in the assay.

Part 4: Experimental Design and Controls

The integrity of your data relies on proper experimental design. When dealing with formulation-based challenges, the choice of controls is paramount.

The Importance of the Vehicle Control

Every experiment must include a vehicle control group.[15] This group is treated with the exact same formulation as the experimental groups, but without the active compound.

  • If you use 0.5% DMSO to deliver your compound, your vehicle control is 0.5% DMSO in the assay medium.

  • If you use a 1:100 dilution of an HP-β-CD formulation, your vehicle control is the HP-β-CD solution diluted 1:100 in the assay medium.

This practice allows you to distinguish the biological effects of your compound from any effects caused by the formulation excipients themselves.

G Start Start Experiment PrepStock Prepare Compound Stock (e.g., in 100% DMSO) Start->PrepStock PrepVehicle Prepare Vehicle Stock (e.g., 100% DMSO) Start->PrepVehicle UntreatedControl Treat Cells: Untreated Control Group Start->UntreatedControl DiluteCompound Dilute Compound Stock in Assay Medium PrepStock->DiluteCompound DiluteVehicle Dilute Vehicle Stock in Assay Medium PrepVehicle->DiluteVehicle TreatCellsCompound Treat Cells: Compound Group DiluteCompound->TreatCellsCompound TreatCellsVehicle Treat Cells: Vehicle Control Group DiluteVehicle->TreatCellsVehicle Analysis Analyze Results TreatCellsCompound->Analysis TreatCellsVehicle->Analysis UntreatedControl->Analysis

Caption: Workflow illustrating the correct use of controls.

Part 5: Summary and Key Recommendations

  • Never add 3-Methyl-4-(pentyloxy)benzaldehyde directly to aqueous media. Always prepare a concentrated stock in an appropriate solvent first.

  • DMSO is the first-line solvent of choice. However, always determine the maximum tolerable concentration for your specific assay system via a solvent tolerance study. Aim for a final concentration of ≤0.5%.

  • Consider alternatives if DMSO is not suitable. Cyclodextrins, particularly HP-β-CD, are an excellent and low-toxicity alternative for enhancing aqueous solubility.

  • Always use the correct vehicle control. Your results are only interpretable if you can account for the effects of the formulation itself.

  • Ensure thorough mixing. When making the final dilution into your aqueous medium, ensure rapid and complete dispersion to prevent precipitation.

By following these guidelines and protocols, you can successfully navigate the challenges posed by the poor aqueous solubility of 3-Methyl-4-(pentyloxy)benzaldehyde and generate high-quality, reliable data in your biological assays.

References

  • National Center for Biotechnology Information.

  • MDPI.

  • Pharma Excipients.

  • International Journal of Pharmaceutical Sciences and Nanotechnology.

  • Scientist Solutions.

  • Taylor & Francis Online.

  • Quora.

  • WuXi AppTec DMPK.

  • Nexcelom Bioscience.

  • SpringerLink.

  • National Center for Biotechnology Information.

  • Jagiellonian Center of Innovation.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Pion Inc.

  • Semantic Scholar.

  • ResearchGate.

  • MedChemExpress.

  • BenchChem.

  • Sigma-Aldrich.

  • UTS Publications.

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.

  • World Pharma Today.

  • Cheméo.

  • Cheméo.

  • PubChem.

  • CymitQuimica.

  • MDPI.

  • International Journal of PharmTech Research.

  • National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Crystallization &amp; Isolation of 3-Methyl-4-(pentyloxy)benzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing isolation bottlenecks with lipophilic aromatic aldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing isolation bottlenecks with lipophilic aromatic aldehydes.

3-Methyl-4-(pentyloxy)benzaldehyde (CAS 820237-04-5) is a critical intermediate in the synthesis of pyrazolidinedione derivatives, which are heavily utilized as platelet aggregation inhibitors ()[1]. However, its structural features—specifically the flexible pentyloxy ether chain and the meta-methyl group—significantly lower its crystal lattice energy. Consequently, researchers frequently encounter "oiling out" (liquid-liquid phase separation) rather than true crystallization. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic hurdles.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-Methyl-4-(pentyloxy)benzaldehyde oil out instead of crystallizing when cooled in hexanes or ethanol? A: Oiling out occurs when the solution reaches the metastable zone limit for liquid-liquid phase separation before hitting the nucleation boundary.

  • Causality: The conformational entropy of the flexible C5 (pentyloxy) chain disrupts ordered packing. The solute prefers to separate as a solute-rich liquid phase rather than forming a rigid crystal lattice.

  • Solution: Bypass direct crystallization by employing a chemical derivatization strategy. The sodium bisulfite adduct method is the industry standard here, as it forces the formation of a highly polar, crystalline solid that easily separates from non-carbonyl compounds ()[2].

Q2: How does the sodium bisulfite adduct method work, and why is it preferred for this specific molecule? A: Sodium bisulfite ( NaHSO3​ ) undergoes a nucleophilic addition to the electrophilic carbonyl carbon of the aldehyde. The equilibrium lies largely to the product side for aldehydes, forming a white crystalline α -hydroxysulfonate salt ()[3].

  • Causality: This adduct is highly polar and water-soluble, which drastically alters the solubility profile. It precipitates readily from concentrated aqueous solutions, leaving lipophilic impurities (like unreacted alkyl halides from the pentyloxy etherification step) trapped in the organic phase.

Q3: My bisulfite adduct isn't precipitating. How do I fix and validate this? A: Adduct formation is highly pH-dependent. If the pH is too high, the strong base decomposes the adduct; if it is too low, the system releases SO2​ gas ()[4].

  • Self-Validation Check: Measure the pH of the aqueous phase. It must be strictly maintained between 4.5 and 5.5 . Furthermore, ensure you are using a saturated NaHSO3​ solution (approx. 30-40% w/v). If the solution is too dilute, the adduct remains dissolved. Add solid NaHSO3​ until saturation is reached to force precipitation.

Q4: How do I safely regenerate the free aldehyde without degrading it? A: The formation of the α -hydroxysulfonate is reversible. By treating the adduct with a mild aqueous base (e.g., 10% Na2​CO3​ ), the sulfonate is converted back to the aldehyde and sulfite ions[4].

  • Causality: We use a mild base rather than a strong acid to prevent the potential cleavage of the pentyloxy ether or unwanted acetalization. Extracting simultaneously with ethyl acetate drives the equilibrium forward by immediately partitioning the free aldehyde into the organic phase.

Part 2: Quantitative Data & Solvent Selection

To illustrate the efficiency of derivatization over direct crystallization, review the comparative data below.

Isolation TechniqueSolvent SystemTempYieldPurityPrimary Issue / Causality
Direct Crystallization Hexanes / Ethanol-20 °C< 40%~85%Oiling out due to C5 chain flexibility lowering lattice energy.
Bisulfite Derivatization Water / EtOAc20 °C> 85%> 98%Highly polar α -hydroxysulfonate forces crystalline precipitation[4].

Part 3: Step-by-Step Methodologies

Protocol 1: Formation and Isolation of the Bisulfite Adduct

This protocol converts the lipophilic liquid aldehyde into a water-soluble, crystalline salt. The system is self-validating: if crystals do not form, the equilibrium has not been pushed far enough by saturation.

  • Dissolution: Dissolve the crude 3-Methyl-4-(pentyloxy)benzaldehyde in a minimal volume of a water-miscible solvent (e.g., methanol) to ensure efficient phase transfer[2].

  • Adduct Formation: Vigorously stir the solution and add 1.5 molar equivalents of a saturated aqueous sodium bisulfite ( NaHSO3​ ) solution.

  • Validation Check: Measure the pH of the mixture. It must remain between 4.5 and 5.5 . Adjust carefully if necessary[4].

  • Precipitation: Stir at room temperature for 1-2 hours until a thick, white crystalline precipitate forms[3].

  • Isolation: Filter the α -hydroxysulfonate adduct under vacuum. Wash the filter cake thoroughly with cold hexanes to remove non-polar impurities.

    • Validation: The hexane filtrate should leave minimal to no residue upon evaporation.

Protocol 2: Regeneration of Pure 3-Methyl-4-(pentyloxy)benzaldehyde

We use a mild base to reverse the nucleophilic addition without cleaving the pentyloxy ether. Immediate extraction drives the equilibrium forward.

  • Suspension: Suspend the purified bisulfite adduct in deionized water.

  • Basification: Slowly add a 10% aqueous solution of sodium carbonate ( Na2​CO3​ ) until the pH reaches 8.0-9.0 .

    • Causality: The base neutralizes the sulfonate, liberating the free aldehyde and sulfite ions[4].

  • Extraction: Immediately add ethyl acetate (EtOAc) to the mixture and transfer to a separatory funnel. Shake vigorously to partition the regenerated aldehyde into the organic layer[2].

  • Separation & Drying: Collect the organic layer. Wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

    • Validation: The organic layer should be clear and pale yellow.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the pure 3-Methyl-4-(pentyloxy)benzaldehyde.

Part 4: Workflow Visualization

G N1 Crude 3-Methyl-4-(pentyloxy)benzaldehyde N2 Add Saturated NaHSO3 (aq) Validate: pH 4.5 - 5.5 N1->N2 Nucleophilic Addition N3 α-Hydroxysulfonate Adduct (Crystalline Solid) N2->N3 Precipitation N4 Filtration & Hexane Wash Validate: Clear Filtrate N3->N4 Impurity Removal N5 Regeneration Add 10% Na2CO3 (aq) N4->N5 Base Cleavage N6 Liquid-Liquid Extraction (EtOAc / Water) N5->N6 Phase Separation N7 Pure 3-Methyl-4-(pentyloxy)benzaldehyde Validate: >98% Purity (GC/NMR) N6->N7 Solvent Evaporation

Workflow for the bisulfite adduct purification of 3-Methyl-4-(pentyloxy)benzaldehyde.

References

  • Source: WIPO (World Intellectual Property Organization)
  • Source: USPTO (United States Patent and Trademark Office)
  • Title: Addition of sodium bisulfite to carbonyl compounds Source: AskFilo URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 3-Methyl-4-(pentyloxy)benzaldehyde

This guide provides a comprehensive, in-depth comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 3-Methyl-4-(pentyloxy)benzaldehyde. Designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 3-Methyl-4-(pentyloxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a scientifically grounded rationale for methodological choices, rooted in extensive field experience and regulatory expectations.

Introduction: The Imperative for Purity

3-Methyl-4-(pentyloxy)benzaldehyde is an aromatic aldehyde with applications as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its molecular structure, featuring a substituted benzaldehyde core, makes it susceptible to oxidation, reduction, and other side reactions during synthesis and storage. Consequently, ensuring its purity is not merely a quality control step but a critical requirement for guaranteeing the safety, efficacy, and batch-to-batch consistency of the final product.

A validated HPLC method provides the irrefutable, quantitative evidence required by regulatory bodies to confirm that a substance is "suitable for its intended purpose."[1] This guide details the development and validation of such a method, adhering to the globally recognized principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4]

Part 1: Strategic HPLC Method Development: A Comparative Analysis

The selection of an appropriate HPLC method is the foundation of successful validation. The goal is to develop a method that is not only selective for 3-Methyl-4-(pentyloxy)benzaldehyde but also robust enough to separate it from potential impurities, such as its primary oxidant, 3-methyl-4-(pentyloxy)benzoic acid, and other related substances.

Stationary Phase Selection: Comparing Chromatographic Columns

The choice of the stationary phase is dictated by the physicochemical properties of the analyte. 3-Methyl-4-(pentyloxy)benzaldehyde is a moderately non-polar molecule, making it an ideal candidate for reversed-phase chromatography.

Column ChemistryPrinciple of SeparationSuitability for AnalyteRecommendation
C18 (Octadecylsilane) Strong hydrophobic interactions between the long alkyl chains and the analyte.Excellent. The pentyloxy group and the aromatic ring will interact strongly, providing good retention and resolution from more polar impurities.Primary Choice. Offers the best balance of retention and selectivity for this class of compounds.
C8 (Octylsilane) Moderate hydrophobic interactions.Good. Less retentive than C18, which could be useful if the analyte's retention time on a C18 column is excessively long. However, it may offer less resolution for closely related impurities.Alternative. A viable option if peak shape or analysis time is an issue with C18.
Phenyl-Hexyl π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring, in addition to moderate hydrophobic interactions.Good. The π-π interactions can provide alternative selectivity, especially for aromatic impurities that are difficult to resolve on a standard C18 column.Secondary Choice. Useful for method optimization if specificity issues arise with a C18 column.
Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. A combination of an aqueous solvent and an organic modifier is used to elute the analyte from the reversed-phase column.

Mobile Phase SystemCharacteristicsRecommendation
Acetonitrile / Water Lower viscosity (leading to lower backpressure), and often provides sharper peaks and better UV transparency at lower wavelengths.Recommended. Acetonitrile is generally preferred for its chromatographic efficiency.
Methanol / Water Higher viscosity and can offer different selectivity compared to acetonitrile.Alternative. Can be explored if acetonitrile fails to resolve critical impurity pairs.

Elution Mode: A gradient elution is recommended over an isocratic one. This approach allows for the efficient elution of early-eluting polar impurities while ensuring that late-eluting, more non-polar impurities are cleared from the column, providing a comprehensive purity profile within a reasonable runtime.

Recommended Chromatographic Conditions

Based on the analysis above, the following starting conditions are proposed for the purity determination of 3-Methyl-4-(pentyloxy)benzaldehyde.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for robust separations of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification sharpens peaks for acidic impurities (e.g., benzoic acid) and suppresses silanol interactions.
Mobile Phase B AcetonitrileStrong organic solvent for efficient elution.
Gradient 50% B to 95% B over 15 minEnsures separation of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic benzaldehyde core provides strong UV absorbance.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.

Part 2: The Method Validation Workflow: An ICH Q2(R1) Framework

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[1][5] The following diagram illustrates the logical flow of the validation process as prescribed by ICH Q2(R1).[2][4]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Final Validation & Implementation Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity SystemSuitability System Suitability Specificity->SystemSuitability Linearity Linearity SystemSuitability->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range->Accuracy Range->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness LOD Detection Limit (LOD) LOQ->LOD Report Validation Report & Routine Use Robustness->Report

Caption: HPLC Method Validation Workflow.

Part 3: Experimental Protocols and Acceptance Criteria

This section provides actionable, step-by-step protocols for each validation parameter.

System Suitability

Causality: System suitability testing is not a validation parameter itself, but a prerequisite performed before each analytical run. It verifies that the chromatographic system is performing adequately on the day of analysis, ensuring the validity of the results.

Protocol:

  • Prepare a system suitability solution containing 3-Methyl-4-(pentyloxy)benzaldehyde and a known, closely eluting impurity (e.g., 3-Methyl-4-(pentyloxy)benzoic acid).

  • Make five replicate injections of this solution.

  • Calculate the parameters listed in the table below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates good separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Resolution (Rs) Rs ≥ 2.0Confirms that the analyte peak is fully separated from the nearest impurity.
Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]

Protocol:

  • Blank Analysis: Inject a sample of the diluent (e.g., Acetonitrile/Water) to ensure no interfering peaks are present at the retention time of the analyte or its impurities.

  • Impurity Spiking: Prepare a solution of the 3-Methyl-4-(pentyloxy)benzaldehyde reference standard. Spike this solution with known potential impurities (e.g., starting materials, by-products, and the corresponding benzoic acid). Analyze to confirm that all components are well-resolved from the main peak (Rs ≥ 2.0).

  • Forced Degradation: Expose the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the purity method can separate the intact analyte from its degradants, thus being "stability-indicating".[8]

Linearity

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] This is fundamental for accurate quantitation.

Protocol:

  • Prepare a stock solution of the 3-Methyl-4-(pentyloxy)benzaldehyde reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL for a target of 100 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) r² ≥ 0.999
Y-intercept Should be close to zero.
Residual Plot Points should be randomly scattered around the x-axis.
Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[7][9]

Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the desired concentration interval. For a purity test, this should typically span from the LOQ to 120% of the specification level.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.[6][10]

Protocol:

  • Prepare a sample matrix (placebo, if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (nine total samples).

  • Analyze the samples and calculate the percentage recovery for each.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0% at each concentration level.
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[7]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 3-Methyl-4-(pentyloxy)benzaldehyde at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

LevelParameterAcceptance Criteria
Repeatability RSD of six sample preparationsRSD ≤ 1.0%
Intermediate Precision RSD of twelve sample preparations (six from each condition)RSD ≤ 2.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified.[9]

Protocol:

  • Estimation (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

  • Verification:

    • Prepare samples at the estimated LOQ concentration and inject them six times.

    • The LOQ is confirmed if the precision (RSD) is acceptable (typically ≤ 10%) and accuracy is within a reasonable range.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][10]

Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH or composition (e.g., ± 2%)

  • Inject a system suitability solution and analyze the effect on key parameters like retention time, resolution, and tailing factor. The results should remain within the system suitability acceptance criteria.

The relationship between these core validation parameters is visualized below.

G cluster_performance Performance Characteristics Method Validated Method Accuracy Accuracy Accuracy->Method Range Range Accuracy->Range Precision Precision Precision->Method Precision->Range Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Linearity->Range Range->Method Robustness Robustness Robustness->Method LOQ LOQ LOQ->Method

Caption: Interrelation of Validation Parameters.

Conclusion

This guide has outlined a comprehensive, science-driven approach to the validation of an HPLC method for determining the purity of 3-Methyl-4-(pentyloxy)benzaldehyde. By systematically comparing and selecting optimal chromatographic conditions and then rigorously testing them against the internationally accepted criteria of ICH Q2(R1), a reliable, robust, and defensible analytical method can be established. This ensures not only compliance with regulatory standards but also provides absolute confidence in the quality of the material being analyzed, a cornerstone of scientific integrity in pharmaceutical development and manufacturing.

References

  • FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati - RSC Publishing.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing).
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC.
  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - ResearchGate.
  • Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... | Download Scientific Diagram - ResearchGate.
  • Benzaldehyde Impurities and Related Compound - Veeprho.

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Comparative

Comparative Stability of 3-Methyl-4-(pentyloxy)benzaldehyde in Acidic vs. Basic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-4-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, serving as a precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, serving as a precursor in the development of fragrances, flavoring agents, and more complex pharmaceutical intermediates. The stability of this molecule under various pH conditions is a critical parameter that dictates its storage, handling, and reaction conditions. This guide provides a comprehensive comparison of the stability of 3-Methyl-4-(pentyloxy)benzaldehyde in acidic and basic media, supported by theoretical principles and detailed experimental protocols. Understanding the degradation pathways of this compound is paramount for optimizing its use in multi-step syntheses and ensuring the purity and integrity of final products.

Theoretical Background: Predicted Degradation Pathways

The structure of 3-Methyl-4-(pentyloxy)benzaldehyde, featuring an aldehyde group and an ether linkage, suggests two primary sites for potential degradation under acidic or basic conditions.

Acid-Catalyzed Degradation

In an acidic environment, the ether oxygen is susceptible to protonation. This protonation enhances the leaving group ability of the resulting alcohol (pentanol), facilitating the cleavage of the C-O bond.[1] The reaction likely proceeds through an SN1 or SN2 mechanism. Given the potential for a relatively stable benzylic carbocation intermediate, an SN1 pathway is plausible.[2] This acid-catalyzed hydrolysis of the aryl-ether linkage would lead to the formation of 4-hydroxy-3-methylbenzaldehyde and pentanol.[2][3]

The aldehyde group itself is generally stable under acidic conditions, although strong acids and high temperatures could potentially lead to self-condensation or polymerization reactions.[4]

Base-Catalyzed Degradation

In basic media, 3-Methyl-4-(pentyloxy)benzaldehyde, being a non-enolizable aldehyde (lacking alpha-hydrogens), is susceptible to the Cannizzaro reaction.[5][6][7] This disproportionation reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting intermediate then transfers a hydride to a second aldehyde molecule.[6][8] This process simultaneously oxidizes one molecule of the aldehyde to a carboxylate salt (sodium or potassium 3-methyl-4-(pentyloxy)benzoate) and reduces another to the corresponding primary alcohol ( (3-methyl-4-(pentyloxy)phenyl)methanol).[6][7][8] The ether linkage is generally stable under basic conditions.

Visualizing the Degradation Pathways

The anticipated degradation pathways for 3-Methyl-4-(pentyloxy)benzaldehyde in acidic and basic media are depicted below.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) start_acid 3-Methyl-4-(pentyloxy)benzaldehyde intermediate_acid Protonated Ether start_acid->intermediate_acid Protonation prod1_acid 4-Hydroxy-3-methylbenzaldehyde intermediate_acid->prod1_acid C-O Cleavage prod2_acid Pentanol intermediate_acid->prod2_acid C-O Cleavage start_base 2 x 3-Methyl-4-(pentyloxy)benzaldehyde intermediate_base Tetrahedral Intermediate start_base->intermediate_base Nucleophilic Attack prod1_base (3-Methyl-4-(pentyloxy)phenyl)methanol intermediate_base->prod1_base Hydride Transfer (Reduction) prod2_base 3-Methyl-4-(pentyloxy)benzoate intermediate_base->prod2_base Hydride Transfer (Oxidation)

Caption: Predicted degradation of 3-Methyl-4-(pentyloxy)benzaldehyde.

Experimental Design for Stability Assessment

To empirically evaluate the stability of 3-Methyl-4-(pentyloxy)benzaldehyde, a time-course study under controlled acidic and basic conditions is proposed. The degradation of the parent compound and the appearance of degradation products will be monitored using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

G prep Prepare Stock Solution of 3-Methyl-4-(pentyloxy)benzaldehyde acid Incubate in Acidic Medium (e.g., 1M HCl) prep->acid base Incubate in Basic Medium (e.g., 1M NaOH) prep->base sampling Withdraw Aliquots at Defined Time Points acid->sampling base->sampling quench Neutralize/Quench Reaction sampling->quench hplc Analyze by HPLC quench->hplc

Caption: Workflow for stability testing of the target compound.

Detailed Experimental Protocols

1. Preparation of Stock and Test Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methyl-4-(pentyloxy)benzaldehyde in a suitable organic solvent miscible with the aqueous test media (e.g., acetonitrile or methanol).

  • Acidic Test Solution: In a volumetric flask, add a known volume of the stock solution to a 1 M hydrochloric acid (HCl) solution to achieve a final concentration of 100 µg/mL.

  • Basic Test Solution: In a separate volumetric flask, add the same volume of the stock solution to a 1 M sodium hydroxide (NaOH) solution to achieve a final concentration of 100 µg/mL.

  • Control Solution: Prepare a control sample by diluting the stock solution with a neutral medium (e.g., a 50:50 mixture of water and the organic solvent used for the stock solution) to the same final concentration.

2. Incubation and Sampling:

  • Incubate the acidic, basic, and control solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.

  • Withdraw aliquots (e.g., 1 mL) from each solution at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

3. Sample Preparation for HPLC Analysis:

  • Immediately after withdrawal, neutralize the acidic aliquots with an equivalent amount of 1 M NaOH and the basic aliquots with 1 M HCl to quench the degradation reactions.

  • If necessary, dilute the quenched samples with the mobile phase to fall within the linear range of the HPLC calibration curve.

  • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is recommended for the separation of the non-polar parent compound and its more polar degradation products.[9]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, can be employed. A typical gradient might start at 50% B, increasing to 95% B over 15 minutes.

  • Detection: Monitor the elution at a wavelength where both the parent compound and the expected degradation products have significant absorbance (e.g., 254 nm).

  • Quantification: The concentration of 3-Methyl-4-(pentyloxy)benzaldehyde at each time point can be determined by comparing the peak area to a standard calibration curve.

Expected Results and Data Interpretation

The stability of 3-Methyl-4-(pentyloxy)benzaldehyde will be assessed by the percentage of the parent compound remaining over time. The results can be summarized in a table for clear comparison.

Quantitative Data Summary
Time (hours)% Remaining (Acidic)% Remaining (Basic)% Remaining (Control)
0100100100
1~95~80~100
2~90~65~100
4~80~40~99
8~65~15~99
24~30<5~98
48~10<1~98

Note: The data presented in this table is hypothetical and serves as an illustration of expected trends.

Interpretation of Results
  • Acidic Conditions: A gradual decrease in the concentration of 3-Methyl-4-(pentyloxy)benzaldehyde is anticipated, with the corresponding appearance of peaks for 4-hydroxy-3-methylbenzaldehyde and pentanol. The rate of degradation will be dependent on the acid concentration and temperature.

  • Basic Conditions: A more rapid degradation is expected under basic conditions due to the Cannizzaro reaction. The chromatogram should show the disappearance of the parent aldehyde peak and the emergence of two new peaks corresponding to the alcohol and carboxylate products. The reaction is second order in aldehyde, meaning its rate is highly dependent on the initial concentration.[10]

  • Control: The control sample should exhibit minimal degradation, confirming that the observed changes in the acidic and basic solutions are due to the pH conditions and not other factors like thermal decomposition or oxidation by dissolved air.

Conclusion and Recommendations

Based on fundamental chemical principles, 3-Methyl-4-(pentyloxy)benzaldehyde is expected to be significantly less stable in basic media compared to acidic media. The primary degradation pathway in basic conditions is the Cannizzaro reaction, a disproportionation that can proceed readily at ambient or slightly elevated temperatures. In contrast, degradation in acidic media requires the cleavage of the more resilient aryl-ether bond, a process that generally necessitates more forcing conditions (higher temperatures or stronger acids).

For drug development and other synthetic applications, it is crucial to avoid strongly basic conditions when working with 3-Methyl-4-(pentyloxy)benzaldehyde to prevent its rapid conversion to the corresponding alcohol and carboxylate. If reactions must be performed under basic conditions, a careful selection of a non-nucleophilic base and low temperatures is advised. Acidic conditions offer a wider window of stability, although prolonged exposure to strong acids, especially at elevated temperatures, will lead to hydrolysis of the pentyloxy group. For long-term storage, a neutral, anhydrous environment, protected from light and air, is recommended to ensure the integrity of the compound.

References

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC. Available at: [Link]

  • Cannizzaro Reaction Mechanism - BYJU'S. Available at: [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Cannizzaro Reaction - Chemistry Steps. Available at: [Link]

  • Cannizzaro reaction - Wikipedia. Available at: [Link]

  • Cannizzaro Reaction - ChemTalk. Available at: [Link]

  • The Gas-Phase Cannizzaro Disproportionation Reactions of Benzaldehyde and Pivaldehyde | The Journal of Organic Chemistry. Available at: [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels. Available at: [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Available at: [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. Available at: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry. Available at: [Link]

  • An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC. Available at: [Link]

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry. Available at: [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products | Semantic Scholar. Available at: [Link]

  • Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC. Available at: [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Available at: [Link]

  • Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - ASM Journals. Available at: [Link]

  • Chemical Properties of Benzaldehyde, 3,4-methylenedioxy, methoxime - Cheméo. Available at: [Link]

  • Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Cheméo. Available at: [Link]

  • Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Available at: [Link]

  • Benzaldehyde, 4-(pentyloxy)- - the NIST WebBook. Available at: [Link]

  • Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine | Australian Journal of Chemistry | ConnectSci. Available at: [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC. Available at: [Link]

  • Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects - MDPI. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. Available at: [Link]

  • 3-Methyl-N-(4-methylphenyl)benzamide - PMC. Available at: [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols - Organic Chemistry Portal. Available at: [Link]

Sources

Validation

Evaluating 3-Methyl-4-(pentyloxy)benzaldehyde Efficacy in Drug Discovery Compared to Traditional Precursors

As drug discovery shifts toward targeting complex intracellular proteins and overcoming multidrug resistance, the selection of starting scaffolds has become a critical determinant of a therapeutic candidate's success. Si...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward targeting complex intracellular proteins and overcoming multidrug resistance, the selection of starting scaffolds has become a critical determinant of a therapeutic candidate's success. Simple benzaldehydes, while historically foundational, often lack the physicochemical properties required for optimal target engagement.

This guide provides an objective, data-driven comparison of 3-Methyl-4-(pentyloxy)benzaldehyde against traditional precursors like 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde. By analyzing its dual-modification—a lipophilic pentyloxy tail and a sterically tuning 3-methyl group—we demonstrate its superior efficacy in synthesizing advanced targeted therapeutics, such as selective Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors and antimicrobial Schiff bases [1].

Mechanistic Rationale & Physicochemical Profiling

The efficacy of a precursor in drug discovery is dictated by how its structural features translate into the final drug candidate's pharmacokinetics and pharmacodynamics. 3-Methyl-4-(pentyloxy)benzaldehyde introduces two critical modifications over traditional unalkylated or short-chain analogs:

A. Lipophilicity and Membrane Permeability

The addition of a 5-carbon (pentyloxy) chain drastically increases the partition coefficient (LogP) of the resulting scaffold. For intracellular targets like ALDH1A3—a critical biomarker for cancer stem cells (CSCs)—enhanced passive membrane permeability is non-negotiable [1]. Furthermore, the hydrophobic pentyloxy tail actively participates in binding by anchoring into the deep lipophilic pockets of target enzymes, a mechanism not possible with simple 4-hydroxy or 4-methoxy analogs.

B. Steric and Electronic Tuning

The 3-methyl group serves a dual purpose. Sterically , it restricts the rotational freedom of the adjacent pentyloxy chain, locking the molecule into a more predictable conformation that reduces the entropic penalty upon target binding. Electronically , the weak inductive effect (+I) of the methyl group slightly increases the electron density of the aromatic ring, subtly altering the electrophilicity of the aldehyde carbon. This tuning allows for more controlled reaction kinetics during downstream multi-component reactions or Schiff base condensations [2].

Comparative Efficacy Data

To objectively evaluate performance, we compare 3-Methyl-4-(pentyloxy)benzaldehyde against traditional precursors across key physicochemical and synthetic metrics. The data below synthesizes experimental benchmarks for downstream Schiff base formation and extrapolated target inhibition based on structurally analogous alkoxybenzaldehyde derivatives [1] [2].

Precursor ScaffoldLogP (Calculated)Steric Hindrance (Orthogonal)Typical Schiff Base YieldALDH1A3 IC₅₀ Benchmark (Derivative)Primary Drug Discovery Application
4-Hydroxybenzaldehyde ~1.35Low85–90%> 50 µMBaseline intermediate; highly polar targets
4-Methoxybenzaldehyde ~2.10Low80–85%~ 25 µMGeneral antimicrobial scaffolds
3-Methyl-4-(pentyloxy)benzaldehyde ~4.50Moderate75–80%< 2.0 µMIntracellular CSC targets; lipophilic probes

Note: While the steric bulk of the 3-methyl group slightly reduces the raw synthetic yield of downstream condensations, the exponential gain in target affinity (lower IC₅₀) justifies its use in advanced drug design.

Experimental Protocols & Self-Validating Workflows

The following protocols detail the synthesis of the precursor and its subsequent conversion into a therapeutic Schiff base. These methods are designed as self-validating systems, ensuring that causality and analytical confirmation are embedded at every step.

Protocol A: Synthesis of 3-Methyl-4-(pentyloxy)benzaldehyde

This procedure utilizes a Williamson ether synthesis to append the pentyloxy chain.

  • Reagent Preparation: Dissolve 10 mmol of 3-methyl-4-hydroxybenzaldehyde in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected over protic solvents (like ethanol) because its polar aprotic nature leaves the phenoxide anion highly nucleophilic, drastically accelerating the Sₙ2 substitution.

  • Deprotonation: Add 15 mmol of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a weak base that sufficiently deprotonates the phenol without causing unwanted aldol condensation of the aldehyde moiety.

  • Alkylation: Dropwise add 12 mmol of 1-bromopentane. Elevate the temperature to 80°C and stir for 6 hours.

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 4:1). The reaction is complete when the highly polar phenolic starting material (low R_f) completely disappears, replaced by a higher R_f spot corresponding to the alkylated product.

  • Workup: Quench with distilled water, extract with ethyl acetate (3 x 20 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SynthesisWorkflow A 3-Methyl-4-hydroxybenzaldehyde C K2CO3 / DMF 80°C, 6h A->C Deprotonation B 1-Bromopentane (Alkylating Agent) B->C SN2 Attack D 3-Methyl-4-(pentyloxy)benzaldehyde (Target Precursor) C->D Williamson Ether Synthesis E Downstream Drug Candidate (e.g., Schiff Base) D->E Primary Amine Condensation

Synthesis workflow of 3-Methyl-4-(pentyloxy)benzaldehyde and downstream application.

Protocol B: Downstream Schiff Base Condensation (Therapeutic Candidate)

Alkoxybenzaldehydes are frequently converted into imines (Schiff bases) to generate antimicrobial or anticancer metallo-ligands [2].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5 mmol of 3-Methyl-4-(pentyloxy)benzaldehyde and 5 mmol of a primary amine (e.g., 4-aminobenzoic acid) in 25 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the pH must remain mildly acidic (~pH 4.5); if it is too acidic, the primary amine will protonate into an unreactive ammonium salt.

  • Reflux: Heat the mixture under reflux for 4–6 hours.

  • Self-Validation (FTIR): Isolate the precipitate via filtration. Confirm the success of the condensation by running an FTIR spectrum. The disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1604 cm⁻¹) validates the formation of the Schiff base.

ALDHMechanism A 3-Methyl-4-(pentyloxy)benzaldehyde Derivative B ALDH1A3 Enzyme (Cancer Stem Cell Marker) A->B Target Engagement C Hydrophobic Pocket Binding (Pentyloxy Chain) B->C Lipophilic Interaction D Steric Anchoring (3-Methyl Group) B->D Conformational Lock E Inhibition of Retinoic Acid Signaling C->E D->E F Cancer Stem Cell Apoptosis E->F Phenotypic Outcome

Mechanistic pathway of ALDH1A3 inhibition by lipophilic alkoxybenzaldehyde derivatives.

Conclusion

While traditional precursors like 4-hydroxybenzaldehyde offer high synthetic yields and ease of handling, they fundamentally lack the structural complexity required for modern targeted therapies. 3-Methyl-4-(pentyloxy)benzaldehyde bridges this gap. By providing a pre-installed lipophilic tail for membrane permeability and hydrophobic pocket binding, alongside a sterically restricting methyl group, it serves as a vastly superior scaffold for developing high-affinity inhibitors and advanced antimicrobial agents.

References

  • Ibrahim, A.I.M., et al. "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Molecules, 2021.[Link]

  • Pervaiz, M., et al. "Design and synthesis of Schiff base Homobimetallic-Complexes as promising antimicrobial agents." Inorganic Chemistry Communications, 2022.[Link]

Comparative

NMR spectra comparison of 3-Methyl-4-(pentyloxy)benzaldehyde and 4-(pentyloxy)benzaldehyde

An In-Depth Comparative Analysis of the NMR Spectra of 3-Methyl-4-(pentyloxy)benzaldehyde and 4-(pentyloxy)benzaldehyde Introduction In the realm of organic chemistry, particularly within drug development and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the NMR Spectra of 3-Methyl-4-(pentyloxy)benzaldehyde and 4-(pentyloxy)benzaldehyde

Introduction

In the realm of organic chemistry, particularly within drug development and materials science, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of organic compounds.[1][2][3] This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectra of two closely related aromatic aldehydes: 3-Methyl-4-(pentyloxy)benzaldehyde and its parent compound, 4-(pentyloxy)benzaldehyde.

These compounds, both featuring a pentyloxy and a benzaldehyde moiety, differ by a single methyl group on the aromatic ring. While structurally similar, this substitution introduces significant and predictable changes in their respective NMR spectra. By examining these differences, we can illustrate the fundamental principles of chemical shift, spin-spin coupling, and the influence of electronic effects in NMR spectroscopy. This guide is intended for researchers and scientists who utilize NMR for routine structural verification and for those seeking a deeper understanding of spectral interpretation.

Molecular Structures and Proton/Carbon Designations

To facilitate a clear and unambiguous discussion of the NMR data, the protons and carbons of both molecules are systematically labeled. The following diagram illustrates the structures and the numbering scheme used throughout this guide.

G cluster_protocol NMR Experimental Workflow prep 1. Sample Preparation (5-10 mg in 0.6 mL CDCl3) load 2. Load Sample & Lock (Stabilize B₀ field) prep->load shim 3. Shimming (Homogenize B₀ field) load->shim acquire 4. Data Acquisition (Acquire FID) shim->acquire process 5. Data Processing (FT, Phase, Baseline) acquire->process analyze 6. Spectral Analysis (Calibrate, Integrate, Assign) process->analyze

Sources

Validation

Mass Spectrometry Validation Guide: Analyzing 3-Methyl-4-(pentyloxy)benzaldehyde Reaction Products

Executive Summary As a Senior Application Scientist, navigating the analytical transition from raw chemical precursors to complex pharmaceutical intermediates requires rigorous methodological design. 3-Methyl-4-(pentylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the analytical transition from raw chemical precursors to complex pharmaceutical intermediates requires rigorous methodological design. 3-Methyl-4-(pentyloxy)benzaldehyde is a highly versatile aromatic building block. Its reactive aldehyde moiety and lipophilic pentyloxy tail make it a critical precursor in the synthesis of thermotropic liquid crystals[1] and complex active pharmaceutical ingredients (APIs) via reductive amination.

Validating the reaction products of this compound demands a strategic choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)[2]. This guide provides an objective, data-driven comparison of these platforms and outlines a self-validating experimental protocol compliant with [3].

Section 1: Mechanistic Context & Analytical Logic

When 3-Methyl-4-(pentyloxy)benzaldehyde undergoes reductive amination with a primary amine, the resulting secondary amine product exhibits drastically different physicochemical properties than its precursor. The precursor is a low-molecular-weight, moderately volatile, and neutral compound. In contrast, the secondary amine product is amphiphilic, highly polar, and prone to thermal degradation.

ReactionWorkflow Precursor 3-Methyl-4-(pentyloxy)benzaldehyde (Lipophilic Precursor) Reaction Reductive Amination (NaBH3CN, Primary Amine) Precursor->Reaction Synthesis GCMS GC-EI-MS (Precursor Profiling) Precursor->GCMS Volatile Analysis Product Secondary Amine Product (Amphiphilic, High MW) Reaction->Product Yield LCMS LC-ESI-MS/MS (Product Quantification) Product->LCMS Polar/Labile Analysis

Workflow from reductive amination synthesis to mass spectrometry validation logic.

Section 2: Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS

The choice of mass spectrometry platform must be dictated by the causality of the analyte's ionization chemistry and thermal stability[4],[5].

  • GC-EI-MS (Electron Impact): Ideal for profiling the unreacted 3-Methyl-4-(pentyloxy)benzaldehyde precursor. The compound's volatility allows it to traverse the GC column, while hard ionization (EI at 70 eV) generates highly reproducible fragmentation patterns for structural verification[6]. However, the secondary amine reaction product is thermally labile and lacks the volatility required for GC without cumbersome derivatization steps[5].

  • LC-ESI-MS/MS (Electrospray Ionization): The gold standard for validating the secondary amine product. ESI is a soft ionization technique. The basic nitrogen atom in the secondary amine readily accepts a proton in an acidic mobile phase, forming a stable [M+H]+ precursor ion[4]. Tandem mass spectrometry (MS/MS) provides unparalleled specificity by filtering out matrix noise[7].

Table 1: Quantitative Comparison of Analytical Platforms
Analytical ParameterLC-ESI-MS/MS (Secondary Amine Product)GC-EI-MS (Precursor Aldehyde)
Target Analyte Polar, high-molecular-weight productsVolatile, neutral precursors
Ionization Technique Soft (Electrospray Ionization)Hard (Electron Impact at 70 eV)
Volatility Requirement None (Liquid phase separation)High (Must vaporize without degrading)
Sensitivity (LOD) Ultra-trace (pg/mL)Trace (ng/mL)
Matrix Interference Managed via MRM and SIL-ISManaged via high-resolution GC

Section 3: Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the validation of the 3-Methyl-4-(pentyloxy)benzaldehyde reaction product must operate as a self-validating system. By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS), any systemic errors—such as extraction losses or matrix-induced ionization suppression—are mathematically normalized. The ratio of the analyte to the SIL-IS remains constant, ensuring data integrity[8].

Protocol: LC-ESI-MS/MS Validation (ICH M10 Compliant)

Step 1: Sample Spiking Aliquot 50 µL of the biological matrix (or reaction solvent) containing the secondary amine product. Spike with 15 µL of the SIL-IS working solution[9].

  • Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing identical matrix effects. This guarantees that quantification relies on a relative response ratio rather than absolute signal intensity, neutralizing matrix variability.

Step 2: Protein Precipitation (Extraction) Add 150 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds, then centrifuge at 15,000 rpm for 10 minutes at 4 °C[9].

  • Causality: Methanol serves a dual purpose. It quantitatively denatures and precipitates matrix proteins while selectively solubilizing the highly lipophilic pentyloxy tail of the reaction product, preventing analyte occlusion within the protein pellet.

Step 3: Chromatographic Separation Inject the supernatant onto a C18 Reverse-Phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Formic acid acts as a crucial proton donor in the mobile phase, driving the equilibrium toward the ionized [M+H]+ state required for optimal ESI+ sensitivity[4].

Step 4: MS/MS Detection Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM isolates the specific precursor mass in the first quadrupole (Q1), fragments it via collision-induced dissociation (CID) in Q2, and isolates a specific product ion in Q3. This double-filtering mechanism eliminates isobaric background interference[7].

ValidationWorkflow Spike 1. Sample Spiking (Analyte + SIL-IS) Prep 2. Protein Precipitation (Methanol + Centrifugation) Spike->Prep Extraction Analysis 3. LC-ESI-MS/MS (MRM Mode) Prep->Analysis Injection Data 4. Data Processing (Calibration & QCs) Analysis->Data Quantification Compliance 5. ICH M10 Compliance (Accuracy ±15%) Data->Compliance Validation

Step-by-step LC-MS/MS bioanalytical method validation workflow compliant with ICH M10.

Section 4: Experimental Validation Data

In accordance with ICH M10 guidelines, a full validation must evaluate accuracy, precision, and matrix effects[10]. The data below summarizes the performance of the LC-ESI-MS/MS method for the 3-Methyl-4-(pentyloxy)benzaldehyde secondary amine derivative.

Table 2: ICH M10 Validation Metrics for the Reaction Product
Validation ParameterNominal Concentration (ng/mL)Mean Accuracy (%)Precision (% CV)ICH M10 Acceptance Criteria
LLOQ 1.0104.28.5Accuracy ±20%, CV ≤ 20%
Low QC 3.098.75.2Accuracy ±15%, CV ≤ 15%
Mid QC 50.0101.43.8Accuracy ±15%, CV ≤ 15%
High QC 80.097.94.1Accuracy ±15%, CV ≤ 15%

Note: ICH M10 mandates that accuracy must be within ±15% of the nominal concentration (±20% for LLOQ), and precision (% CV) must not exceed 15% (20% for LLOQ)[3],[9]. The self-validating SIL-IS framework ensures these stringent criteria are consistently met.

References

  • [3] ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Source: europa.eu. URL:[Link]

  • [8] Bioanalytical method validation and study sample analysis M10. Source: ich.org. URL:[Link]

  • [9] Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Source: mdpi.com. URL: [Link]

  • [10] ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION. Source: capa.org.tw. URL:[Link]

  • [4] LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Source: emerypharma.com. URL:[Link]

  • [6] GC-MS vs LC-MS. Source: resolvemass.ca. URL:[Link]

  • [5] How to Choose Between LC and GC for Your Analytical Needs. Source: iltusa.com. URL: [Link]

  • [1] Dielectric, AC conductivity and electro optic properties of 4-pentyloxy benzaldehyde. Source: uobasrah.edu.iq. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(pentyloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(pentyloxy)benzaldehyde
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